Product packaging for Ethyl 4-(4-hydroxybutoxy)benzoate(Cat. No.:CAS No. 98092-85-4)

Ethyl 4-(4-hydroxybutoxy)benzoate

Cat. No.: B3176193
CAS No.: 98092-85-4
M. Wt: 238.28 g/mol
InChI Key: LNJDUFYAXIUSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-(4-hydroxybutoxy)benzoate is a synthetic organic compound identified in patent literature as a ligand for retinoic acid receptors (RARs) . This compound is a derivative of ethyl hydroxybenzoate, featuring an additional 4-hydroxybutoxy chain, which is believed to contribute to its biological activity and physicochemical properties . Its primary research value lies in its potential to modulate nuclear receptor signaling pathways. Specifically, it has been investigated for its role in the development of pharmaceutical and cosmetic compositions targeting RARs, which are critical regulators of cell proliferation, differentiation, and apoptosis . Research into this compound and its analogs may provide insights into novel treatments for dermatological conditions and other diseases mediated by retinoid signaling. The structure includes a benzoate ester core and a flexible hydroxyalkoxy side chain, which may influence its binding affinity and metabolic stability . As a reagent, it is intended for use in biochemical research, receptor binding assays, and exploratory studies in cell biology. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O4 B3176193 Ethyl 4-(4-hydroxybutoxy)benzoate CAS No. 98092-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-hydroxybutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-16-13(15)11-5-7-12(8-6-11)17-10-4-3-9-14/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJDUFYAXIUSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-hydroxybutoxy)benzoate (CAS number 69026-14-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for Ethyl 4-(4-hydroxybutoxy)benzoate. The information presented herein is a combination of data extrapolated from closely related compounds and theoretical predictions based on chemical principles.

Introduction

This compound is a chemical compound that belongs to the paraben family of molecules, which are esters of p-hydroxybenzoic acid. While its parent compound, ethylparaben (Ethyl 4-hydroxybenzoate), is a widely studied and utilized preservative, this compound is a less common derivative. Its structure features a 4-hydroxybutoxy ether linkage at the para position of the ethyl benzoate core. This modification is expected to alter its physicochemical properties, such as solubility and lipophilicity, which in turn could influence its biological activity and potential applications in drug development and other scientific research. This guide provides a comprehensive overview of its predicted properties, a proposed synthesis protocol, and an exploration of its potential biological relevance based on the activities of related compounds.

Physicochemical Properties

The introduction of the 4-hydroxybutoxy group is expected to increase the molecular weight, boiling point, and potentially the water solubility (due to the terminal hydroxyl group) compared to ethylparaben. The following table summarizes the predicted and known physicochemical properties.

PropertyValue (Predicted for this compound)Value (Known for Ethyl 4-hydroxybenzoate)
CAS Number 69026-14-8120-47-8
Molecular Formula C₁₃H₁₈O₄C₉H₁₀O₃
Molecular Weight 238.28 g/mol 166.17 g/mol
Appearance Colorless to pale yellow liquid or low melting solidWhite crystalline powder
Melting Point Not available115-118 °C
Boiling Point > 300 °C297-298 °C
Solubility Predicted to be slightly soluble in water; soluble in organic solvents like ethanol, acetone.Slightly soluble in water; soluble in ethanol, ether, and acetone.[1]

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to the ester group
~6.90Doublet2HAromatic protons ortho to the ether linkage
~4.30Quartet2H-OCH₂CH₃ (ester)
~4.05Triplet2HAr-OCH₂-
~3.70Triplet2H-CH₂OH
~1.90Multiplet2HAr-OCH₂CH₂-
~1.75Multiplet2H-CH₂CH₂OH
~1.35Triplet3H-OCH₂CH₃ (ester)
VariableSinglet1H-OH
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~166.0C=O (ester)
~162.5Aromatic C-O (ether)
~131.5Aromatic CH (ortho to ester)
~122.0Aromatic C (ipso to ester)
~114.0Aromatic CH (ortho to ether)
~68.0Ar-OCH₂-
~62.0-CH₂OH
~60.5-OCH₂CH₃ (ester)
~29.0Ar-OCH₂CH₂-
~25.5-CH₂CH₂OH
~14.0-OCH₂CH₃ (ester)
IR Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (alcohol)
3000-2850C-H stretch (aliphatic)
~1715C=O stretch (ester, conjugated)
~1605, ~1510C=C stretch (aromatic)
~1250, ~1050C-O stretch (ether and ester)
Mass Spectrometry

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z = 238. Key fragmentation patterns would likely involve the loss of the ethyl group from the ester (M-29), the ethoxy group from the ester (M-45), and cleavage of the butoxy side chain.

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of Ethyl 4-hydroxybenzoate with a suitable 4-carbon electrophile. A plausible route is the reaction with 4-bromo-1-butanol.

Materials:

  • Ethyl 4-hydroxybenzoate

  • 4-Bromo-1-butanol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add Ethyl 4-hydroxybenzoate (1 equivalent) and a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (1.5-2 equivalents), to the mixture.

  • Stir the suspension at room temperature for 30 minutes to form the phenoxide.

  • Add 4-bromo-1-butanol (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Reaction Reaction Ethyl 4-hydroxybenzoate->Reaction 4-Bromo-1-butanol 4-Bromo-1-butanol 4-Bromo-1-butanol->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product Williamson Ether Synthesis G Paraben_Derivative This compound Estrogen_Receptor Estrogen Receptor (ERα/ERβ) Paraben_Derivative->Estrogen_Receptor Binds to Hormone_Response_Element Hormone Response Element (HRE) in DNA Estrogen_Receptor->Hormone_Response_Element Translocates to nucleus and binds Gene_Transcription Altered Gene Transcription Hormone_Response_Element->Gene_Transcription Biological_Effects Potential Endocrine Disruption Effects Gene_Transcription->Biological_Effects

References

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of the Putative Mechanism of Action of Ethyl 4-(4-hydroxybutoxy)benzoate Based on Structurally Related Compounds

Executive Summary

This technical guide addresses the mechanism of action of this compound. An extensive review of publicly available scientific literature and databases reveals no direct studies on the specific biological activities or signaling pathways of this compound. However, based on its structural similarity to other well-characterized benzoate derivatives, we can infer potential mechanisms of action. This document provides a detailed overview of the known mechanisms of three structurally related compounds: Ethyl 4-hydroxybenzoate, Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, and Ethyl 3,4-dihydroxybenzoate. By examining their established antimicrobial, anticancer, and hypoxia-inducible factor (HIF) inhibitory activities, we propose a hypothetical mechanism of action and a corresponding experimental framework to investigate this compound. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to guide future research.

Analysis of Structurally Related Compounds

Ethyl 4-hydroxybenzoate (Ethylparaben): Antimicrobial Activity

Ethyl 4-hydroxybenzoate, commonly known as ethylparaben, is widely used as a preservative in pharmaceutical, cosmetic, and food products due to its antimicrobial and antifungal properties.[1][2][3]

Mechanism of Action: The primary mechanism of action of Ethyl 4-hydroxybenzoate is the disruption of microbial cellular functions. It is proposed to inhibit the activity of respiratory and transmission enzyme systems within microbial cells and cause damage to the cell membrane, leading to the inhibition of growth and eventual cell death.[4] This broad-spectrum activity is effective against a wide range of molds, yeasts, and bacteria.[4]

Experimental Protocols:

  • Antimicrobial Susceptibility Testing (Disk Diffusion Assay):

    • Prepare a standardized inoculum of the target microorganism.

    • Inoculate the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

    • Impregnate sterile filter paper discs with a known concentration of Ethyl 4-hydroxybenzoate.

    • Place the discs on the inoculated agar surface.

    • Incubate the plates under optimal conditions for the microorganism.

    • Measure the diameter of the zone of inhibition around the discs.

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay):

    • Prepare serial dilutions of Ethyl 4-hydroxybenzoate in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Ethyl 4-[(4-methylbenzyl)oxy] benzoate Complex: Anticancer Activity

This complex has demonstrated significant anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[5]

Mechanism of Action: The anticancer effect is mediated through the induction of apoptosis. This is achieved by the activation of pro-apoptotic genes, including p53, Bax, Parp, and caspases-3, -8, and -9, and the simultaneous inactivation of the anti-apoptotic gene Bcl2.[5]

Quantitative Data:

ParameterDose of Ethyl 4-[(4-methylbenzyl)oxy] benzoateResultCell Line/Model
Cell Growth Inhibition0.5 mg/kg40.70%EAC-bearing mice
Cell Growth Inhibition1.0 mg/kg58.98%EAC-bearing mice
Mean Survival Time1.0 mg/kgIncreased by >83.07% compared to controlEAC-bearing mice
Tumor Weight Reduction1.0 mg/kg/dayFour-fold reduction compared to untreated controlsEAC-bearing mice

Experimental Protocols:

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells (e.g., MCF7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

  • Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):

    • Treat cells with the compound.

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers for target genes (e.g., p53, Bax, Bcl2, caspases) and a reference gene (e.g., GAPDH).

    • Analyze the relative gene expression levels using the ΔΔCt method.[5]

Signaling Pathway Diagram:

apoptosis_pathway Ethyl 4-[(4-methylbenzyl)oxy] benzoate Ethyl 4-[(4-methylbenzyl)oxy] benzoate p53 p53 Ethyl 4-[(4-methylbenzyl)oxy] benzoate->p53 activates Caspase-8 Caspase-8 Ethyl 4-[(4-methylbenzyl)oxy] benzoate->Caspase-8 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Caspase-8->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis PARP->Apoptosis

Apoptosis induction by Ethyl 4-[(4-methylbenzyl)oxy] benzoate.
Ethyl 3,4-dihydroxybenzoate (EDHB): HIF-1α Pathway Inhibition and Efflux Pump Inhibition

EDHB is a prolyl hydroxylase (PHD) inhibitor that can modulate the hypoxia-inducible factor (HIF-1α) pathway and also acts as an efflux pump inhibitor in drug-resistant bacteria.[1]

Mechanism of Action:

  • HIF-1α Pathway: Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its degradation. EDHB, as a PHD inhibitor, prevents this hydroxylation, causing the stabilization and accumulation of HIF-1α.[1] HIF-1α then translocates to the nucleus and activates the transcription of various genes involved in cellular adaptation to hypoxia, including those encoding for antioxidant enzymes like heme-oxygenase I.[1]

  • Efflux Pump Inhibition: In drug-resistant bacteria, EDHB can interfere with efflux pumps, which are responsible for extruding antibiotics from the bacterial cell. By inhibiting these pumps, EDHB can potentiate the activity of antibiotics.[7][8]

Experimental Protocols:

  • Western Blot for HIF-1α Stabilization:

    • Culture cells (e.g., L6 myoblasts) under normoxic and hypoxic (e.g., 1% O2) conditions in the presence or absence of EDHB.

    • Extract nuclear proteins from the cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Efflux Pump Inhibition Assay (Dye Accumulation):

    • Grow drug-resistant bacteria to the mid-logarithmic phase.

    • Wash and resuspend the cells in a suitable buffer.

    • Load the cells with a fluorescent dye that is a substrate for the efflux pump (e.g., ethidium bromide).

    • Add glucose to energize the cells and initiate efflux.

    • Monitor the fluorescence of the cell suspension over time in the presence and absence of EDHB. A slower decrease in fluorescence in the presence of EDHB indicates efflux pump inhibition.

Signaling Pathway Diagram:

hif1a_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDHB EDHB PHD PHD EDHB->PHD inhibits HIF-1α HIF-1α PHD->HIF-1α hydroxylates VHL VHL HIF-1α->VHL binds hydroxylated form HIF-1α_stable HIF-1α (stabilized) HIF-1α->HIF-1α_stable stabilization Proteasome Proteasome VHL->Proteasome targets for degradation Proteasome->HIF-1α degrades Normoxia Normoxia Normoxia->PHD activates Hypoxia Hypoxia Hypoxia->PHD inhibits HIF-1β HIF-1β HIF-1α_stable->HIF-1β dimerizes with HRE Hypoxia Response Element HIF-1β->HRE binds to Target Genes Target Genes HRE->Target Genes activates transcription

Modulation of the HIF-1α pathway by EDHB.

Hypothetical Mechanism of Action for this compound

Based on the structures and activities of the related compounds, we propose that this compound may possess a multi-faceted mechanism of action:

  • Antimicrobial Activity: The ethyl benzoate core structure is shared with Ethyl 4-hydroxybenzoate, suggesting a potential for antimicrobial and antifungal properties through the disruption of microbial cell membranes and enzymatic activity. The 4-hydroxybutoxy side chain may influence its solubility and ability to penetrate microbial cell walls.

  • Anticancer Activity: The presence of a flexible ether-linked side chain, similar to Ethyl 4-[(4-methylbenzyl)oxy] benzoate, could allow for interactions with biological targets involved in cell proliferation and apoptosis. It is plausible that this compound could induce apoptosis in cancer cells, potentially through the modulation of p53, Bcl-2 family proteins, and caspases.

  • HIF-1α Pathway Modulation: The hydroxyl group on the butoxy side chain might allow for interaction with the active site of prolyl hydroxylases, similar to EDHB. This could lead to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes. This activity could be relevant in the context of ischemic diseases or cancer.

Proposed Experimental Workflow for Investigating the Mechanism of Action of this compound

To elucidate the mechanism of action of this compound, a systematic experimental approach is recommended.

Experimental Workflow Diagram:

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound This compound Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT on Cancer & Normal Cells) Compound->Cytotoxicity Mechanism Antimicrobial Mechanism (Membrane Permeability, Enzyme Inhibition) Antimicrobial->Mechanism If Active Apoptosis Apoptosis Assays (Annexin V, Caspase Activity, Gene Expression) Cytotoxicity->Apoptosis If Selectively Toxic to Cancer Cells HIF1a HIF-1α Pathway Analysis (Western Blot, Reporter Assays) Cytotoxicity->HIF1a If Active Conclusion1 Conclusion1 Mechanism->Conclusion1 Define Antimicrobial MOA Conclusion2 Conclusion2 Apoptosis->Conclusion2 Define Apoptotic Pathway Conclusion3 Conclusion3 HIF1a->Conclusion3 Define Role in Hypoxia Signaling

Proposed experimental workflow for mechanism of action studies.

Conclusion

While there is currently no direct evidence detailing the mechanism of action of this compound, a review of structurally similar compounds provides a strong foundation for hypothesizing its potential biological activities. The shared structural motifs suggest that it may exhibit antimicrobial, anticancer, and/or HIF-1α modulatory effects. The proposed experimental workflow offers a clear and logical path to systematically investigate these possibilities. Further research is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound, which may hold promise for various therapeutic applications.

References

Spectroscopic Data of Ethyl 4-(4-hydroxybutoxy)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 4-(4-hydroxybutoxy)benzoate. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.00Doublet2HAromatic protons ortho to the ester group
~6.95Doublet2HAromatic protons meta to the ester group
4.35Quartet2H-OCH₂CH₃ (ethyl ester)
4.10Triplet2HAr-OCH₂- (butoxy chain)
3.70Triplet2H-CH₂OH (butoxy chain)
~1.90Multiplet2HAr-O-CH₂CH₂- (butoxy chain)
~1.75Multiplet2H-CH₂CH₂OH (butoxy chain)
1.38Triplet3H-OCH₂CH₃ (ethyl ester)
(variable)Singlet1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~166.5C=O (ester)
~163.0Aromatic C-O
~131.5Aromatic CH (ortho to ester)
~122.0Aromatic C (ipso to ester)
~114.5Aromatic CH (meta to ester)
~68.0Ar-OCH₂- (butoxy chain)
~62.5-CH₂OH (butoxy chain)
~60.5-OCH₂CH₃ (ethyl ester)
~29.0Ar-O-CH₂CH₂- (butoxy chain)
~25.5-CH₂CH₂OH (butoxy chain)
~14.5-OCH₂CH₃ (ethyl ester)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2960-2850Medium-StrongAliphatic C-H stretch
~1715StrongC=O stretch (ester)
~1605, ~1510Medium-StrongAromatic C=C stretch
~1275StrongAryl-O stretch (ester)
~1100StrongC-O stretch (alcohol and ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
238[M]⁺, Molecular ion
221[M - OH]⁺
193[M - OCH₂CH₃]⁺
165[M - C₄H₈OH]⁺
138[HO-Ar-COOH]⁺
121[HO-Ar-C=O]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved; vortexing or gentle sonication can be used to aid dissolution.[1]

  • Instrument Setup : Insert the NMR tube into the spectrometer.[3] The instrument is then tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).[1]

  • Data Acquisition :

    • Locking : The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]

    • Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[1]

    • Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[1] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing : The raw FID data is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Grind a small amount of the solid sample with potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid Samples (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

    • Liquid/Solution Samples : A thin film of a liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable IR-transparent cell.[5]

  • Background Spectrum : A background spectrum of the empty sample holder (or pure solvent) is recorded.[6] This is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample holder/solvent from the sample spectrum.

  • Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded.[4][7]

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer. For a relatively volatile and thermally stable compound, direct insertion or infusion may be used.[8]

  • Ionization : The sample molecules are ionized. Common ionization techniques include:

    • Electron Ionization (EI) : The sample is bombarded with a high-energy electron beam, which typically causes extensive fragmentation.[8]

    • Electrospray Ionization (ESI) : A solution of the sample is sprayed into the mass spectrometer, producing protonated or deprotonated molecular ions with minimal fragmentation.

    • Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar compounds, this technique ionizes the sample through gas-phase ion-molecule reactions.[9]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).[8][10]

  • Detection : The separated ions are detected, and their abundance is recorded.[11]

  • Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.[8]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a new chemical entity.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity MassSpec Mass Spectrometry (MS) Determine Molecular Weight & Formula Purity->MassSpec IR Infrared Spectroscopy (IR) Identify Functional Groups Purity->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Stereochemistry Purity->NMR DataIntegration Data Integration & Interpretation MassSpec->DataIntegration IR->DataIntegration NMR->DataIntegration Structure Proposed Structure DataIntegration->Structure

Caption: Workflow for the spectroscopic analysis of a new chemical compound.

References

Ethyl 4-(4-hydroxybutoxy)benzoate solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Ethyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 4-hydroxybenzoate (also known as Ethylparaben), a compound structurally similar to Ethyl 4-(4-hydroxybutoxy)benzoate. Due to a lack of publicly available solubility data for this compound, this document focuses on its close analogue to provide relevant insights for researchers, scientists, and professionals in drug development. The guide includes a comprehensive data table summarizing solubility in various solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is an organic compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is crucial for its application in formulation development, synthesis, and purification processes. This guide addresses the solubility of the closely related compound, Ethyl 4-hydroxybenzoate, to serve as a valuable reference point. Ethyl 4-hydroxybenzoate is a well-characterized preservative with established antimicrobial properties[1].

Solubility Data

The solubility of a compound is influenced by factors such as temperature and the pH of the solvent system[1]. The following table summarizes the available quantitative and qualitative solubility data for Ethyl 4-hydroxybenzoate in a range of common laboratory solvents.

SolventSolubilityTemperature (°C)Citation
WaterVery slightly soluble / Slightly solubleNot Specified[1][2][3]
Methanol115 g/100g 25[4]
Ethanol (96%)Freely solubleNot Specified[2]
AcetoneSoluble / Easily solubleNot Specified[1]
EtherSoluble / Freely solubleNot Specified[5]
ChloroformSlightly solubleNot Specified
Carbon DisulfideSlightly solubleNot Specified
Petroleum EtherSlightly solubleNot Specified
Propylene GlycolFreely solubleNot Specified[5]
Benzene1.65 g/100g 25[4]
Carbon Tetrachloride0.9 g/100g 25[4]
Peanut Oil1 g/100g 25[4]
GlycerolSlightly solubleNot Specified

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • The solute (e.g., this compound)

  • The desired solvent

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a specific speed and duration to further separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any solid particles, the tip of the pipette should be kept well below the liquid surface and away from the sediment.

  • Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step removes any remaining fine particles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is used to determine the concentration of the solute.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or g/100g .

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

experimental_workflow A Add Excess Solute to Solvent B Equilibrate in Shaker Bath A->B C Centrifuge for Phase Separation B->C D Collect Supernatant C->D E Filter Sample D->E F Dilute Sample E->F G Analyze via HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

References

A Technical Guide to the Anticipated Thermal Properties and Stability of Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature and databases do not contain specific experimental data on the thermal properties and stability of Ethyl 4-(4-hydroxybutoxy)benzoate. This guide, therefore, provides an in-depth overview of the expected thermal behavior and stability profile of this compound based on data from analogous benzoate esters and established principles of pharmaceutical excipient stability testing. The experimental protocols described are general methodologies applicable to the characterization of such a compound.

Introduction

This compound is a chemical compound with potential applications in various fields, including pharmaceuticals and material science. Understanding its thermal properties and stability is crucial for its formulation, processing, storage, and application. This technical guide outlines the anticipated thermal characteristics and stability considerations for this compound, providing a framework for researchers, scientists, and drug development professionals.

Predicted Thermal Properties of Benzoate Esters

The thermal properties of aromatic esters can vary significantly based on their molecular weight, substituents, and crystalline structure. Based on studies of similar compounds, the following table summarizes the expected range of thermal properties for a compound like this compound.

Thermal PropertyExpected Range/ValueAnalytical Technique
Melting Point (Tm) Expected to be in the range of other aromatic esters, which can vary from low to mid-temperatures (e.g., 0 to 190 °C).[1]Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔH) For aromatic esters, this can be up to 160 J/g.[1]Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Tdegr) Typically measured by the onset temperature in TGA. Aromatic esters are generally stable up to temperatures around 200-300 °C.Thermogravimetric Analysis (TGA)
Thermal Conductivity (λ) In the liquid state, aromatic esters generally exhibit thermal conductivity values between 0.159 and 0.204 W/(m·K).[1]Transient Hot Wire Method
Heat Capacity (Cp) The heat capacity of benzoate esters is dependent on temperature and physical state. For example, the heat capacity of methyl benzoate has been studied over a wide temperature range.Adiabatic Calorimetry

Stability Profile and Considerations

The stability of a pharmaceutical excipient or active ingredient is a critical factor in ensuring the safety and efficacy of a final product.[2][3][4] Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5]

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions such as hydrolysis of the ester bond.

  • Humidity: Moisture can facilitate hydrolysis, leading to the formation of 4-hydroxybutoxybenzoic acid and ethanol.

  • Light: Photodegradation can occur, especially in the presence of UV light, potentially leading to the formation of colored impurities.

  • pH: The stability of the ester bond is pH-dependent. It is generally more stable at a neutral pH and susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, although the benzoate structure is relatively stable against oxidation.

  • Interactions with other excipients: In a formulation, this compound may interact with other components, affecting its stability.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal properties and stability of a compound like this compound.

4.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion.

  • Methodology:

    • A small sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

    • The pan is hermetically sealed. An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature.

    • The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

4.2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature.

  • Methodology:

    • A sample (typically 5-10 mg) is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or air).[1]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature is typically reported as the onset temperature of mass loss.

4.3. Stability Testing Protocol

  • Objective: To evaluate the stability of the compound under various environmental conditions.

  • Methodology:

    • The compound is stored in controlled environmental chambers under various conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

    • Samples are withdrawn at specified time points (e.g., 0, 3, 6, 12 months).[4]

    • At each time point, the samples are analyzed for:

      • Appearance: Visual inspection for any changes in color or physical form.

      • Assay: Quantification of the amount of this compound remaining, typically by a stability-indicating HPLC method.

      • Related Substances: Detection and quantification of any degradation products by HPLC.

      • Water Content: Measurement by Karl Fischer titration.

Visualizations

Experimental_Workflow_for_Thermal_Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Output Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Tm_H Melting Point (Tm) Enthalpy of Fusion (ΔH) DSC->Tm_H Tdegr Decomposition Temperature (Tdegr) TGA->Tdegr

Caption: Workflow for the thermal analysis of this compound.

Stability_Testing_Logic cluster_storage Storage Conditions (ICH) cluster_testing Analytical Testing at Time Points cluster_outcome Stability Assessment LongTerm Long-Term (25°C/60% RH) Appearance Appearance LongTerm->Appearance Assay Assay (HPLC) LongTerm->Assay Degradants Degradation Products LongTerm->Degradants Accelerated Accelerated (40°C/75% RH) Accelerated->Appearance Accelerated->Assay Accelerated->Degradants ShelfLife Shelf-Life Determination Appearance->ShelfLife Assay->ShelfLife Degradants->ShelfLife

Caption: Logical flow for the stability assessment of this compound.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its potential thermal properties and stability can be inferred from the behavior of analogous benzoate esters and the application of standard pharmaceutical testing methodologies. The analytical techniques and protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, which are essential for the successful development and application of this compound.

References

Unveiling the Potential of Ethyl 4-(4-hydroxybutoxy)benzoate: A Technical Guide for Novel Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-(4-hydroxybutoxy)benzoate is a benzoate ester with a flexible hydroxybutoxy side chain, a structure that suggests a wide range of potential applications, from materials science to therapeutic agent development. This technical guide provides a comprehensive overview of this novel compound, including a proposed synthesis pathway, hypothesized applications, and detailed, prospective experimental protocols to evaluate its biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the unique properties of this promising molecule.

Chemical Properties and Synthesis

Based on its chemical structure, this compound is anticipated to be a white to off-white solid at room temperature, with moderate solubility in organic solvents. A plausible and efficient synthetic route is the Williamson ether synthesis, starting from the readily available Ethyl 4-hydroxybenzoate and 4-bromobutanol.

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product A Ethyl 4-hydroxybenzoate C Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat A->C 1. Deprotonation B 4-Bromobutanol B->C 2. Nucleophilic Attack D This compound C->D Formation of Ether Linkage G A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 24, 48, 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide iNOS->NO Compound This compound Compound->IKK Inhibits?

Ethyl 4-(4-hydroxybutoxy)benzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-hydroxybutoxy)benzoate is a bifunctional organic molecule that holds significant promise as a versatile building block in the synthesis of a wide array of complex molecules. Its unique structure, incorporating a benzoate ester, a flexible butoxy linker, and a terminal hydroxyl group, offers multiple reactive sites for tailored chemical modifications. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its utility in drug discovery and materials science. Detailed experimental protocols for its synthesis are proposed, and its potential role in the development of novel therapeutics and functional materials is discussed.

Introduction

The design and synthesis of novel molecular entities with specific functionalities are central to advancements in medicinal chemistry and materials science. Building blocks that offer multiple points for diversification are of particular interest as they provide a platform for the rapid generation of molecular libraries. This compound emerges as a valuable scaffold, combining the characteristics of an aromatic ester with a flexible aliphatic chain terminating in a reactive hydroxyl group. This combination makes it an ideal candidate for introducing a polar, hydrogen-bonding moiety while maintaining a degree of conformational flexibility, a desirable trait in drug design for optimizing interactions with biological targets.[1][2] Furthermore, the benzoate substructure is a common motif in pharmacologically active compounds and liquid crystals.[3][4][5]

Physicochemical Properties

Table 1: Physicochemical Properties of Starting Materials and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Ethyl 4-hydroxybenzoate C₉H₁₀O₃166.17114-117297-298Slightly soluble in water; soluble in ethanol, ether, acetone.[6][7][8]
1,4-Butanediol C₄H₁₀O₂90.1220235Miscible with water; soluble in ethanol.[9][10][11]
Ethyl 4-(4-bromobutoxy)benzoate C₁₃H₁₇BrO₃301.18--Insoluble in water (predicted).

Based on these data, this compound is expected to be a high-boiling liquid or a low-melting solid at room temperature. The presence of the hydroxyl group would increase its polarity and water solubility compared to the bromo-precursor.

Synthesis of this compound

A robust and high-yielding synthesis of this compound can be achieved through a two-step process starting from the readily available Ethyl 4-hydroxybenzoate. The proposed synthetic pathway involves a Williamson ether synthesis followed by a nucleophilic substitution to introduce the terminal hydroxyl group.

Proposed Synthetic Pathway

The synthesis initiates with the etherification of Ethyl 4-hydroxybenzoate with a suitable four-carbon bifunctional reagent, such as 1,4-dibromobutane or 4-bromo-1-butanol. The subsequent step involves the conversion of the terminal bromo group to a hydroxyl group.

Synthesis of this compound Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Step1 Williamson Ether Synthesis (SN2) Ethyl 4-hydroxybenzoate->Step1 Reagent1 1,4-Dibromobutane (or 4-Bromo-1-butanol) Reagent1->Step1 Intermediate Ethyl 4-(4-bromobutoxy)benzoate Step1->Intermediate Step2 Hydrolysis (SN2) Intermediate->Step2 Reagent2 H2O, Base (e.g., NaOH) Reagent2->Step2 Product This compound Step2->Product

Figure 1: Proposed synthesis of this compound.
Experimental Protocols

This procedure is based on the general principles of the Williamson ether synthesis, a reliable method for forming ethers via an SN2 reaction.[12][13]

  • Materials:

    • Ethyl 4-hydroxybenzoate

    • 1,4-Dibromobutane (or 4-bromo-1-butanol)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or Dimethylformamide (DMF)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of Ethyl 4-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group.

    • Add an excess of 1,4-dibromobutane (or 4-bromo-1-butanol) to the reaction mixture.

    • Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine in a separatory funnel to remove any remaining impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-(4-bromobutoxy)benzoate.

    • Purify the product by column chromatography on silica gel if necessary.

This step involves the conversion of the terminal alkyl bromide to a primary alcohol via nucleophilic substitution.[14][15][16]

  • Materials:

    • Ethyl 4-(4-bromobutoxy)benzoate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Water/Ethanol mixture

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve Ethyl 4-(4-bromobutoxy)benzoate in a mixture of water and a co-solvent like ethanol to increase solubility.

    • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by column chromatography.

Applications in Organic Synthesis and Drug Development

The unique structural features of this compound make it a valuable intermediate for various applications.

Role as a Flexible Linker in Drug Design

The butoxy chain provides a flexible spacer, which can be crucial for optimizing the binding of a drug molecule to its target.[1][2][17] The length and flexibility of a linker can significantly impact the potency and pharmacokinetic properties of a drug.[1][2] The terminal hydroxyl group offers a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophores or solubilizing groups.[18][19][20][21]

Drug_Design_Application Building_Block This compound Modification Modification of Terminal -OH Building_Block->Modification Pharmacophore Attachment of Pharmacophore Modification->Pharmacophore Solubilizing_Group Attachment of Solubilizing Group Modification->Solubilizing_Group Final_Drug_Candidate Drug Candidate Pharmacophore->Final_Drug_Candidate Solubilizing_Group->Final_Drug_Candidate

Figure 2: Role in Drug Design.
Precursor for Liquid Crystals

Benzoate esters with alkoxy chains are known to exhibit liquid crystalline properties.[3][4][5][22][23] The length of the alkoxy chain influences the mesophase behavior of these molecules.[3][5] this compound could serve as a precursor for the synthesis of novel liquid crystalline materials by further modification of the terminal hydroxyl group.

Intermediate in the Synthesis of Bioactive Molecules

Benzoate derivatives are found in a variety of biologically active compounds. Sodium benzoate, for instance, is used as a preservative and has been investigated for therapeutic applications.[24][25][26][27] The structural motif of this compound can be incorporated into larger molecules to modulate their biological activity and physicochemical properties.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the known data for Ethyl 4-hydroxybenzoate.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Signals for the ethyl ester group (triplet and quartet). - Aromatic protons in the para-substituted pattern. - Methylene protons of the butoxy chain (triplets and multiplets). - A broad singlet for the terminal hydroxyl proton.
¹³C NMR - Carbonyl carbon of the ester. - Aromatic carbons. - Methylene carbons of the butoxy chain.
IR - O-H stretching band (broad, ~3300 cm⁻¹). - C=O stretching of the ester (~1715 cm⁻¹). - C-O stretching bands. - Aromatic C-H and C=C stretching bands.
Mass Spec - Molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward synthesis from readily available starting materials, combined with its multiple functional groups, makes it an attractive scaffold for the development of new pharmaceuticals and advanced materials. The flexible butoxy linker and the reactive terminal hydroxyl group provide ample opportunities for chemical modification, enabling the fine-tuning of molecular properties for specific applications. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various scientific disciplines.

References

Theoretical and Experimental Approaches to the Molecular Structure of Ethyl 4-(4-hydroxybutoxy)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 4-(4-hydroxybutoxy)benzoate is an organic molecule belonging to the benzoate ester family. Its structure, featuring a flexible butoxy chain terminated by a hydroxyl group and an aromatic ethyl benzoate moiety, suggests potential applications in materials science, pharmacology, and as a precursor in organic synthesis. A thorough understanding of its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical Studies: A Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the molecular properties of organic compounds from first principles.[2][3] A typical workflow involves geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties.[4][5]

Methodological Approach: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost.[2] For a molecule like this compound, a common and effective approach would involve the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][6] This level of theory is well-suited for calculating the geometries, vibrational frequencies, and electronic properties of organic molecules.[7]

Key steps in the DFT analysis include:

  • Conformational Analysis: The flexible butoxy chain allows for multiple conformers. A potential energy surface (PES) scan around the key rotatable bonds is performed to identify the lowest-energy (most stable) conformer.[8]

  • Geometry Optimization: Starting from the most stable conformer, the molecular geometry is fully optimized without constraints. This process finds the equilibrium structure corresponding to a minimum on the potential energy surface.[5]

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra.[7]

  • Property Calculations: Using the optimized geometry, further calculations are performed to determine key electronic and spectroscopic properties.

Visualization of the Computational Workflow

The logical flow of a comprehensive theoretical study is depicted below. This workflow ensures a systematic investigation from the initial molecular model to the final analysis of its chemical properties.

G Computational Chemistry Workflow for Molecular Analysis cluster_properties Property Analysis cluster_spectra Spectral Simulation A Initial Structure Definition (SMILES or 2D Sketch) B Conformational Analysis (Potential Energy Surface Scan) A->B Generation of 3D conformers C Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) B->C Lowest energy conformer D Frequency Calculation C->D E Verification of Minimum Energy (No Imaginary Frequencies) D->E F Analysis of Molecular Properties E->F G Spectroscopic Simulation E->G F1 FMO (HOMO-LUMO) F->F1 F2 MEP Surface F->F2 F3 NBO Analysis F->F3 F4 Dipole Moment F->F4 H Comparison with Experimental Data G->H G1 IR & Raman G->G1 G2 UV-Vis (TD-DFT) G->G2 G3 NMR (GIAO) G->G3

A generalized workflow for the theoretical analysis of a molecule.

Experimental Protocols

Experimental work is essential to synthesize the target compound and validate the theoretical predictions. The protocols below describe a plausible synthesis route and the standard analytical techniques for characterization.

Synthesis Protocol: Williamson Ether Synthesis

A common method for preparing aryl ethers is the Williamson ether synthesis. This approach can be adapted to synthesize this compound from commercially available starting materials.[9]

Reaction Scheme: Ethyl 4-hydroxybenzoate + 4-bromo-1-butanol → this compound

Materials:

  • Ethyl 4-hydroxybenzoate

  • 4-bromo-1-butanol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add Ethyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 4-bromo-1-butanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and maintain it under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Characterization Protocols

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.[10][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded to identify the characteristic functional groups. Key vibrational bands would include the C=O stretch of the ester, the C-O stretches of the ether and ester, the broad O-H stretch of the alcohol, and the aromatic C-H and C=C stretches.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum would be used to confirm the connectivity of the molecule. Expected signals would correspond to the aromatic protons, the protons of the ethyl group, and the distinct methylene protons of the hydroxybutoxy chain.[1]

    • ¹³C-NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chains.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol or methanol, would reveal the electronic transitions within the molecule, primarily associated with the π-system of the aromatic ring.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.[9]

Data Presentation

A theoretical study would generate a wealth of quantitative data. The following tables illustrate how this data would be structured for clear analysis and comparison with experimental values.

Table 1: Optimized Geometrical Parameters

This table would contain selected bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

ParameterAtom InvolvedCalculated Value (Å or °)Experimental Value (Å or °)
Bond Lengths
r(C=O)C₇=O₁(e.g., 1.215)-
r(C-O)C₆-O₂(e.g., 1.360)-
r(C-O)O₂-C₈(e.g., 1.452)-
Bond Angles
∠(O-C-C)O₂-C₆-C₅(e.g., 124.5)-
∠(C-O-C)C₆-O₂-C₈(e.g., 118.0)-
Dihedral Angles
τ(C-C-O-C)C₅-C₆-O₂-C₈(e.g., 179.8)-
τ(O-C-C-O)O₂-C₈-C₉-C₁₀(e.g., -65.2)-
Table 2: Calculated Vibrational Frequencies

This table would list the most significant vibrational modes and their corresponding frequencies.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment
ν(O-H)(e.g., 3550)-Hydroxyl stretch
ν(C-H) aromatic(e.g., 3080)-Aromatic C-H stretch
ν(C-H) aliphatic(e.g., 2950)-Aliphatic C-H stretch
ν(C=O)(e.g., 1715)-Ester carbonyl stretch
ν(C=C) aromatic(e.g., 1605)-Aromatic ring stretch
ν(C-O) ether(e.g., 1255)-Aryl-alkyl ether C-O stretch
Table 3: Electronic and Global Reactivity Descriptors

This table would summarize key electronic properties derived from Frontier Molecular Orbital (FMO) analysis.

PropertySymbolCalculated Value
Highest Occupied Molecular Orbital EnergyE(HOMO)(e.g., -6.5 eV)
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)(e.g., -1.2 eV)
HOMO-LUMO Energy GapΔE(e.g., 5.3 eV)
Dipole Momentµ(e.g., 3.8 Debye)
Ionization PotentialIP(e.g., 6.5 eV)
Electron AffinityEA(e.g., 1.2 eV)

References

Methodological & Application

Synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate, a valuable intermediate in the development of various pharmaceuticals and functional materials. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme

The synthesis proceeds by the reaction of ethyl 4-hydroxybenzoate with 4-chloro-1-butanol in the presence of a base, as depicted in the following scheme:

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of this compound is provided below.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 4-hydroxybenzoateReagentPlus®, 99%Sigma-Aldrich
4-Chloro-1-butanol98%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, 99%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Deionized Water--
Anhydrous Sodium SulfateACS GradeVWR

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Column for chromatography

  • Silica gel (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxybenzoate (1.66 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add 4-chloro-1-butanol (1.31 g, 12 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by a brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[1][2] The column should be packed using a slurry of silica gel in hexane. The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane). Collect the fractions containing the desired product, as identified by TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of Starting Material

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Ethyl 4-hydroxybenzoateC₉H₁₀O₃166.17114-117White crystalline powder

Table 2: Expected Characterization Data for this compound

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz), δ (ppm)~7.95 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), 4.35 (q, 2H, -OCH₂CH₃), 4.05 (t, 2H, Ar-OCH₂-), 3.75 (t, 2H, -CH₂OH), 1.95 (m, 2H, -OCH₂CH₂-), 1.80 (m, 2H, -CH₂CH₂OH), 1.38 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)~166.5 (C=O), ~162.5 (Ar-C-O), ~131.5 (Ar-CH), ~122.0 (Ar-C-C=O), ~114.0 (Ar-CH), ~68.0 (Ar-OCH₂-), ~62.0 (-CH₂OH), ~60.5 (-OCH₂CH₃), ~29.0 (-OCH₂CH₂-), ~25.5 (-CH₂CH₂OH), ~14.5 (-OCH₂CH₃)
FT-IR (KBr), ν (cm⁻¹)~3400 (O-H stretch, alcohol), ~2950 (C-H stretch, aliphatic), ~1710 (C=O stretch, ester), ~1605, ~1510 (C=C stretch, aromatic), ~1280, ~1100 (C-O stretch)
Melting Point To be determined experimentally
Appearance Expected to be a solid

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Ethyl 4-hydroxybenzoate, K₂CO₃, and DMF B 2. Add 4-Chloro-1-butanol A->B C 3. Heat at 80°C for 12h B->C D 4. Quench with Water C->D Cool to RT E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H Crude Product I 9. Concentrate Pure Fractions H->I J This compound I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Ethyl 4-(4-hydroxybutoxy)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Ethyl 4-(4-hydroxybutoxy)benzoate using column chromatography. The methodologies outlined are based on established principles for the purification of benzoate esters and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring both an ester and a hydroxyl group, gives it a moderate polarity. Synthesis of this compound typically yields a crude product containing unreacted starting materials and by-products. Column chromatography is an effective method for isolating the desired compound to a high degree of purity. This protocol details the materials, equipment, and step-by-step procedures for successful purification.

Principle of Separation

The purification of this compound by column chromatography relies on the principle of differential adsorption of the components of a mixture onto a solid stationary phase while a liquid mobile phase passes through it. In this case, a normal-phase chromatography setup is employed.

  • Stationary Phase: Silica gel, a highly polar adsorbent, is used as the stationary phase.

  • Mobile Phase: A solvent system of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used as the mobile phase.

  • Separation Mechanism: The components of the crude mixture are separated based on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and will travel further up the column with the mobile phase, thus eluting first. More polar compounds will have a stronger affinity for the silica gel and will elute later. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Due to the presence of a hydroxyl group and an ester group, this compound is expected to be more polar than non-polar impurities and less polar than highly polar impurities such as any unreacted diol or acid starting materials.

Experimental Protocol

This protocol is based on general procedures for the purification of benzoate esters by flash column chromatography.[1][2]

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column

  • Separatory funnel (for loading the sample and eluent)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Air or nitrogen source for flash chromatography (optional)

Procedure

1. Preparation of the Column

  • Select a glass column of appropriate size based on the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

2. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

  • Carefully apply the prepared sample to the top of the silica gel column.

3. Elution and Fraction Collection

  • Begin the elution with the least polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Maintain a constant flow of the eluent through the column. For flash chromatography, apply gentle air or nitrogen pressure.

  • Collect the eluate in fractions of appropriate volume in separate test tubes or flasks.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of increasing polarity. A suggested gradient could be from 95:5 to 70:30 hexanes:ethyl acetate.

4. Monitoring the Separation

  • Monitor the progress of the separation by Thin Layer Chromatography (TLC).

  • Spot small aliquots from the collected fractions onto a TLC plate.

  • Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 80:20 hexanes:ethyl acetate).

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The Rf value of the product can be used to identify the fractions containing the pure compound. For benzoate esters, an Rf of 0.2-0.4 in the chosen TLC solvent system is often targeted for good separation on the column.

5. Isolation of the Purified Product

  • Combine the fractions that contain the pure this compound as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).

Data Presentation

The following table presents representative data for the purification of this compound.

ParameterCrude ProductPurified Product
Appearance Yellowish oilColorless oil
Mass 5.0 g3.8 g
Purity (by HPLC) 75%>98%
Yield -76%
TLC Rf Value Multiple spotsSingle spot at Rf ~0.3
(Mobile Phase for TLC)(80:20 Hexanes:Ethyl Acetate)(80:20 Hexanes:Ethyl Acetate)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column prep_sample Prepare and Load Crude Sample prep_column->prep_sample elution Elute with Gradient (Hexanes:EtOAc) prep_sample->elution collection Collect Fractions elution->collection tlc Monitor Fractions by TLC collection->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound.

Purification Principle

purification_principle cluster_column Silica Gel Column (Polar Stationary Phase) crude_mixture Crude Product Mixture (on top of silica) mobile_phase Mobile Phase Flow (Increasing Polarity) top mid1 mid2 bottom impurity_nonpolar Non-Polar Impurity (Elutes First) mobile_phase->impurity_nonpolar Low Polarity Eluent product This compound (Intermediate Polarity) mobile_phase->product Medium Polarity Eluent impurity_polar Polar Impurity (Elutes Last) mobile_phase->impurity_polar High Polarity Eluent

Caption: Principle of separation by polarity in column chromatography.

References

Application Notes and Protocols for the Recrystallization of Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Ethyl 4-(4-hydroxybutoxy)benzoate via recrystallization. The techniques outlined are based on established principles of crystallization for aromatic esters and are intended to guide researchers in achieving high-purity material.

Introduction

This compound is an aromatic ester with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and liquid crystals. The purity of this compound is critical for its intended use and for ensuring reproducible results in downstream applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain in the solution.[1][3]

Physical and Chemical Properties

PropertyEthyl 4-hydroxybenzoateNotes
Appearance White crystalline powder[4][5]This compound is expected to be a solid at room temperature.
Melting Point 114-117 °C[4]The melting point of the target compound will be a key indicator of purity.
Solubility
in WaterSlightly soluble[4][5]The butoxy chain in the target compound may slightly decrease water solubility.
in EthanolSoluble[4][6]Good solubility in alcohols is common for this class of compounds.
in EtherSoluble[4][6]
in AcetoneSoluble[4][5]

Solvent Selection for Recrystallization

The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

  • Impurities should be either highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound, which contains an ester, a hydroxyl group, and an aromatic ring, several solvents and solvent systems are promising candidates.

Solvent/Solvent SystemRationalePotential Issues
Ethanol The presence of a hydroxyl group and the ester functionality suggests good solubility in ethanol at elevated temperatures.[7]The compound might be too soluble even at low temperatures, leading to poor recovery.
Ethanol/Water A mixed solvent system can be used to fine-tune the solubility. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization.[8][9]Oiling out may occur if the anti-solvent is added too quickly or if the solution is supersaturated.[10]
Acetone/Hexane Acetone is a good solvent for polar organic molecules, while hexane can act as an anti-solvent to decrease solubility upon cooling.[7]Similar to ethanol/water, careful addition of the anti-solvent is necessary.
Toluene Aromatic solvents can be effective for recrystallizing aromatic compounds.[11]May be less effective for compounds with polar functional groups.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes the purification of this compound using a single solvent, such as ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture on a hot plate with gentle stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the melting point and calculate the percent recovery.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful when a single solvent does not provide the desired solubility characteristics. Here, an ethanol/water system is described.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

Visualizing the Workflow

The general workflow for recrystallization can be visualized as follows:

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities present D Cool Slowly to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Pure Crystals H->I

Caption: General workflow for the recrystallization process.

Troubleshooting

ProblemPossible CauseSolution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.[10]Use a lower boiling solvent, or add the anti-solvent more slowly at a higher temperature.
No crystals form The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Scratch the inside of the flask with a glass rod to induce crystallization, add a seed crystal, or partially evaporate the solvent.
Low recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use less solvent for dissolution, or cool the solution for a longer period in the ice bath.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Be cautious when heating flammable solvents. Use a steam bath or a heating mantle instead of an open flame.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

By following these guidelines and protocols, researchers can effectively purify this compound and obtain high-quality material for their scientific endeavors.

References

Application Notes and Protocols for the Synthesis of Liquid Crystals Using Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of liquid crystalline materials incorporating Ethyl 4-(4-hydroxybutoxy)benzoate as a key building block. The methodologies outlined are based on established esterification reactions commonly employed in the synthesis of calamitic (rod-shaped) liquid crystals.

Introduction

This compound is a valuable precursor for the synthesis of thermotropic liquid crystals. Its molecular structure, featuring a rigid benzoate core, a flexible hydroxybutoxy tail, and a terminal ethyl ester group, allows for its incorporation into various liquid crystalline architectures. By reacting the terminal hydroxyl group with a variety of mesogenic carboxylic acids, a homologous series of liquid crystals can be synthesized. The resulting materials are of interest for applications in displays, sensors, and as advanced materials in drug delivery systems. The length and nature of the alkyl chains and the choice of the aromatic core in the coupling partner significantly influence the mesomorphic properties, such as the transition temperatures and the type of liquid crystal phases observed (e.g., nematic, smectic).

General Synthetic Strategy

The primary synthetic route for incorporating this compound into a liquid crystalline molecule is through an esterification reaction with a suitable carboxylic acid-containing mesogen. A common and efficient method for this coupling is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM).

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product & Analysis Ethyl_4-(4-hydroxybutoxy)benzoate This compound Stirring Stirring at 0°C to RT Ethyl_4-(4-hydroxybutoxy)benzoate->Stirring Mesogenic_Acid Mesogenic Carboxylic Acid (e.g., 4-n-alkoxybenzoic acid) Mesogenic_Acid->Stirring Reagents DCC, DMAP Reagents->Stirring Solvent Anhydrous DCM Solvent->Stirring Filtration Filtration of DCU Stirring->Filtration Washing Washing with acid/base Filtration->Washing Drying Drying over MgSO4 Washing->Drying Purification Column Chromatography / Recrystallization Drying->Purification LC_Product Liquid Crystalline Product Purification->LC_Product Characterization FTIR, NMR, Mass Spec LC_Product->Characterization Phase_Analysis DSC, POM LC_Product->Phase_Analysis

Caption: General workflow for the synthesis of liquid crystals.

Experimental Protocol: Synthesis of a Homologous Series of 4-(4-(4-n-alkoxybenzoyloxy)butoxy)benzoates

This protocol details the synthesis of a representative liquid crystal by reacting this compound with a 4-n-alkoxybenzoic acid.

Materials:

  • This compound

  • 4-n-alkoxybenzoic acid (e.g., 4-hexyloxybenzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-n-alkoxybenzoic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Addition of DCC: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU by vacuum filtration and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • The fractions containing the pure product are combined and the solvent is evaporated.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, until constant transition temperatures are obtained.

Characterization

The synthesized liquid crystals should be characterized to confirm their structure and analyze their mesomorphic properties.

Structural Characterization:

  • FTIR Spectroscopy: To confirm the presence of the ester linkage and other functional groups. Expected peaks include C=O stretching of the ester groups and C-O stretching.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the synthesized compound.

  • Mass Spectrometry: To determine the molecular weight of the product.

Mesomorphic Property Characterization:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[1] The sample is typically heated and cooled at a controlled rate (e.g., 10 °C/min) to observe the transitions between crystalline, liquid crystalline, and isotropic phases.

  • Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases by observing their characteristic textures.[1] The sample is placed on a hot stage between crossed polarizers, and the textures are observed as the temperature is varied.

Data Presentation: Example Phase Transition Temperatures

The following table presents hypothetical transition temperature data for a homologous series of liquid crystals synthesized from this compound and 4-n-alkoxybenzoic acids. This data is illustrative and based on trends observed in similar liquid crystalline systems.[2]

n (Alkyl Chain Length)Crystal to Smectic A (°C)Smectic A to Nematic (°C)Nematic to Isotropic (°C)
4--85
5--92
678-98
782-103
88595106
1089101108
1292105109

Signaling Pathway Analogy: Structure-Property Relationship

The relationship between the molecular structure of the synthesized liquid crystals and their observed mesomorphic properties can be visualized as a logical pathway. The molecular features (inputs) determine the resulting physical properties (outputs).

Structure_Property cluster_input Molecular Structure Inputs cluster_interaction Intermolecular Interactions cluster_output Mesomorphic Properties (Outputs) Alkyl_Chain Alkyl Chain Length (n) Van_der_Waals Van der Waals Forces Alkyl_Chain->Van_der_Waals Influences Core_Structure Rigid Core Structure Pi_Pi_Stacking π-π Stacking Core_Structure->Pi_Pi_Stacking Enables Linkage_Group Linkage Group (Ester) Dipole_Dipole Dipole-Dipole Interactions Linkage_Group->Dipole_Dipole Contributes to Phase_Type Phase Type (Nematic, Smectic) Van_der_Waals->Phase_Type Transition_Temp Transition Temperatures Van_der_Waals->Transition_Temp Dipole_Dipole->Transition_Temp Pi_Pi_Stacking->Transition_Temp Mesophase_Range Mesophase Range Phase_Type->Mesophase_Range Transition_Temp->Mesophase_Range

Caption: Structure-property relationship in liquid crystals.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • DCC is a potent sensitizer and should be handled with care in a well-ventilated fume hood.

  • DCM is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.

  • All reactions should be performed under an inert atmosphere to prevent side reactions with moisture and oxygen.

References

Application Notes and Protocols for the Polymerization of Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters via the bulk polymerization of Ethyl 4-(4-hydroxybutoxy)benzoate. This monomer, possessing both an ester and a hydroxyl functional group, undergoes a self-condensation reaction, specifically a transesterification polycondensation, to yield a semi-crystalline polyester. This polyester is of interest for various applications, including in the development of biodegradable materials and drug delivery systems, owing to its aliphatic-aromatic structure which imparts a balance of mechanical integrity and degradability. The protocols outlined below cover a typical two-stage melt polymerization procedure, along with standard characterization techniques for the resulting polymer.

Introduction

The polymerization of bifunctional monomers, such as this compound, is a common strategy for the synthesis of linear polyesters. The reaction proceeds through a step-growth mechanism where the hydroxyl group of one monomer attacks the ester group of another, leading to the formation of a larger molecule and the elimination of a small byproduct, in this case, ethanol. This process is typically facilitated by a catalyst and requires high temperatures and vacuum to drive the reaction to completion and achieve high molecular weights.

The resulting polymer, poly(4-oxybutylenoxy benzoate), possesses a repeating unit that combines a flexible aliphatic spacer (the butoxy group) with a rigid aromatic ring (the benzoate group). This structure results in a semi-crystalline material with thermal and mechanical properties that can be tuned by controlling the molecular weight. These polyesters are analogous to other well-studied poly(alkylene benzoates) and are of interest for applications where biocompatibility and controlled degradation are desired.

Polymerization Reaction

The overall polymerization reaction is a transesterification polycondensation. The hydroxyl end-group of one monomer or polymer chain reacts with the ethyl ester of another, eliminating ethanol. The reaction is driven to completion by the continuous removal of ethanol under vacuum at elevated temperatures.

Polymerization_Reaction Monomer n this compound Catalyst Catalyst (e.g., Ti(OBu)4) High Temperature Vacuum Monomer->Catalyst Polymer Poly(4-oxybutylenoxy benzoate) Byproduct n Ethanol Catalyst->Polymer Catalyst->Byproduct

Caption: General scheme for the transesterification polycondensation of this compound.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (purity > 99%)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst (e.g., antimony trioxide, dibutyltin oxide).

  • Solvents: High-purity solvents for cleaning glassware (e.g., acetone, isopropanol).

  • Glassware: A three-necked round-bottom flask, mechanical stirrer with a vacuum-tight seal, nitrogen/vacuum inlet adapter, and a condenser.

  • Heating and Control: Heating mantle with a temperature controller and a thermocouple.

  • Vacuum System: A vacuum pump capable of reaching pressures below 1 mbar, equipped with a cold trap.

  • Inert Gas: High-purity nitrogen or argon.

Polymerization Workflow

Polymerization_Workflow cluster_setup Reaction Setup cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polycondensation cluster_workup Work-up A Charge flask with monomer and catalyst B Assemble reaction apparatus A->B C Purge with Nitrogen B->C D Heat to 180-200°C under N2 flow (2-3 hours) C->D E Ethanol distillation begins D->E F Gradually increase temperature to 220-240°C E->F G Apply vacuum (< 1 mbar) (3-5 hours) F->G H Observe increase in melt viscosity G->H I Cool to room temperature under Nitrogen H->I J Recover solid polymer I->J

Caption: Workflow for the two-stage melt polymerization of this compound.

Detailed Two-Stage Polymerization Procedure

This procedure is based on typical conditions for the synthesis of similar poly(alkylene benzoates).

  • Preparation: Thoroughly clean and dry all glassware in an oven at 120°C overnight. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen.

  • Charging the Reactor: Charge the three-necked flask with this compound. Add the Titanium(IV) butoxide catalyst (e.g., 200-500 ppm relative to the monomer weight).

  • Stage 1: Oligomerization (Atmospheric Pressure):

    • Begin stirring the reaction mixture and ensure a slow, steady flow of nitrogen through the apparatus.

    • Heat the flask to a temperature of 180-200°C.

    • Maintain this temperature for 2-3 hours. During this stage, ethanol will begin to distill from the reaction mixture and collect in the condenser/receiving flask. The reaction mixture will become more viscous as oligomers are formed.

  • Stage 2: Polycondensation (Under Vacuum):

    • Gradually increase the temperature to 220-240°C.

    • Once the temperature has stabilized, slowly and carefully apply vacuum to the system, gradually reducing the pressure to below 1 mbar. This should be done cautiously to avoid excessive foaming.

    • Continue the reaction under high vacuum for 3-5 hours. A noticeable increase in the melt viscosity will be observed as the molecular weight of the polymer increases. The stirring rate may need to be adjusted to accommodate this change.

  • Recovery:

    • Discontinue heating and allow the reactor to cool to approximately 150°C.

    • Break the vacuum by introducing nitrogen gas.

    • Once cooled to room temperature, the solid polyester can be recovered from the flask. Depending on the final molecular weight and crystallinity, the polymer may be a tough, opaque solid. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., chloroform, hexafluoroisopropanol) and precipitated in a non-solvent (e.g., methanol) to purify it.

Characterization of the Polyester

The synthesized poly(4-oxybutylenoxy benzoate) should be characterized to determine its chemical structure, molecular weight, and thermal properties.

Data Presentation

The following table summarizes the expected properties of poly(4-oxybutylenoxy benzoate) based on literature data for similar polyesters.

PropertySymbolExpected ValueMethod
Number Average Molecular WeightMn10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular WeightMw20,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity IndexPDI~2.0GPC (Mw/Mn)
Glass Transition TemperatureTg10 - 30 °CDifferential Scanning Calorimetry (DSC)
Melting TemperatureTm120 - 150 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (5% weight loss)Td> 300 °CThermogravimetric Analysis (TGA)
Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer repeating unit.

    • Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the butoxy chain, and the disappearance of the ethyl group signals from the monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the polymer.

    • Protocol: Obtain the FTIR spectrum of a thin film of the polymer cast from solution or using an ATR accessory. Key absorbances to note are the ester carbonyl stretch (~1720 cm⁻¹), C-O stretching, and aromatic C-H stretching. The broad O-H stretch from the monomer's hydroxyl group (~3400 cm⁻¹) should be absent in the final polymer.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the molecular weight distribution (Mn, Mw, and PDI).

    • Protocol: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran or chloroform) at a concentration of ~1 mg/mL. The solution should be filtered before injection into the GPC system, which is calibrated with polystyrene standards.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the thermal transitions (Tg and Tm).

    • Protocol: Seal 5-10 mg of the polymer in an aluminum DSC pan. Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a rate of 10°C/min to erase its thermal history. Cool the sample to a low temperature (e.g., -20°C) at 10°C/min. Then, heat the sample a second time at 10°C/min to record the Tg and Tm.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the polymer.

    • Protocol: Place 5-10 mg of the polymer in a TGA pan. Heat the sample from room temperature to ~600°C at a heating rate of 10-20°C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Applications and Further Research

Polyesters derived from this compound are promising materials for biomedical applications. The presence of ester linkages allows for hydrolytic degradation, making them suitable for resorbable sutures, tissue engineering scaffolds, and controlled drug release matrices. The aromatic component enhances the mechanical properties and can allow for drug loading via π-π stacking interactions.

Future research could focus on:

  • Copolymerization with other hydroxy-acid or lactone monomers to tailor the degradation rate and mechanical properties.

  • Functionalization of the aromatic ring to attach specific targeting ligands or drugs.

  • Processing of the polymer into various forms such as nanoparticles, fibers, and films for specific drug delivery or tissue engineering applications.

Safety Precautions

  • Conduct the polymerization reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves when handling the hot reactor.

  • Titanium(IV) butoxide is moisture-sensitive and can be irritating. Handle it under an inert atmosphere and avoid contact with skin and eyes.

  • Be cautious when applying vacuum to the hot reaction mixture to prevent bumping and potential implosion of the glassware.

Application Notes and Protocols for the Analytical Characterization of Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the purity assessment and quantification of Ethyl 4-(4-hydroxybutoxy)benzoate. The method separates compounds based on their hydrophobicity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV detector is used.

    • The chromatographic separation can be achieved on a C8 or C18 column.[3]

    • The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and water.[3][4]

    • Isocratic elution is generally sufficient.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Detection Wavelength 254 nm[2][4]
Column Temperature 30°C
Expected Retention Time > 5 minutes (longer than ethylparaben due to the hydroxybutoxy group)

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/GC filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report report quantify->report Generate Report

Caption: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation and Data Acquisition:

    • Place the sample in an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of air (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3200 (broad)O-HStretching
3100-3000Aromatic C-HStretching
2960-2850Aliphatic C-HStretching
~1715C=O (ester)Stretching [5]
~1600, ~1510Aromatic C=CStretching
~1270C-O (ester)Stretching
~1100C-O (ether)Stretching
~1050C-O (primary alcohol)Stretching

References

Application Notes and Protocols: Synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate, a valuable intermediate in various research and development applications. The synthesis is presented as a two-step process, commencing with the Fischer esterification of p-hydroxybenzoic acid to yield ethyl 4-hydroxybenzoate, followed by a Williamson ether synthesis to introduce the 4-hydroxybutoxy side chain.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

Step 1: Fischer Esterification of p-Hydroxybenzoic Acid

In this step, p-hydroxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to produce ethyl 4-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is then alkylated using a suitable four-carbon electrophile, such as 4-chloro-1-butanol, in the presence of a base to form the final product, this compound. This reaction proceeds via an SN2 mechanism.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxybenzoate

Materials:

  • p-Hydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Crystallizing dish

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-hydroxybenzoic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and again with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 4-hydroxybenzoate as a white crystalline solid.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 4-hydroxybenzoate

  • 4-Chloro-1-butanol

  • Potassium carbonate (anhydrous)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a molar excess of anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the phenolic hydroxyl group.

  • Add a slight molar excess of 4-chloro-1-butanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yields

StepReaction TypeReactantsCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)
1Fischer Esterificationp-Hydroxybenzoic acid, EthanolH₂SO₄Ethanol4-6Reflux~90-95
2Williamson Ether SynthesisEthyl 4-hydroxybenzoate, 4-Chloro-1-butanolK₂CO₃Acetone/DMF12-24Reflux~70-85

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
Ethyl 4-hydroxybenzoateC₉H₁₀O₃166.17114-117¹H NMR (CDCl₃): δ 7.95 (d, 2H), 6.88 (d, 2H), 5.60 (s, 1H, -OH), 4.35 (q, 2H), 1.38 (t, 3H). IR (KBr, cm⁻¹): 3350 (-OH), 1680 (C=O, ester), 1610, 1510 (aromatic C=C).
This compoundC₁₃H₁₈O₄238.28(Not available)Representative ¹H NMR (CDCl₃): δ 7.98 (d, 2H), 6.92 (d, 2H), 4.35 (q, 2H), 4.08 (t, 2H), 3.75 (t, 2H), 1.95-1.80 (m, 4H), 1.65 (t, 1H, -OH), 1.38 (t, 3H). Representative ¹³C NMR (CDCl₃): δ 166.5, 162.8, 131.6, 122.0, 114.2, 67.8, 62.4, 60.5, 29.0, 25.5, 14.4. Representative IR (KBr, cm⁻¹): 3400 (-OH), 2940, 2870 (C-H), 1710 (C=O, ester), 1605, 1510 (aromatic C=C), 1250, 1100 (C-O, ether).

Note: Spectroscopic data for this compound is representative and may vary based on experimental conditions and solvent.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Williamson Ether Synthesis p_HBA p-Hydroxybenzoic Acid Mix1 Mix & Reflux p_HBA->Mix1 EtOH Ethanol EtOH->Mix1 H2SO4 H₂SO₄ (cat.) H2SO4->Mix1 Workup1 Work-up & Purification (Extraction, Recrystallization) Mix1->Workup1 Et_4_HB Ethyl 4-hydroxybenzoate Workup1->Et_4_HB Mix2 Mix & Reflux Et_4_HB->Mix2 Cl_Butanol 4-Chloro-1-butanol Cl_Butanol->Mix2 K2CO3 K₂CO₃ K2CO3->Mix2 Solvent Acetone/DMF Solvent->Mix2 Workup2 Work-up & Purification (Filtration, Extraction, Chromatography) Mix2->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols: Ethyl 4-(4-hydroxybutoxy)benzoate in Mesogenic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 4-(4-hydroxybutoxy)benzoate as a precursor for mesogenic compounds, particularly in the context of liquid crystal-based drug delivery systems.

Introduction

This compound is a valuable bifunctional molecule that serves as a key building block in the synthesis of calamitic (rod-shaped) liquid crystals. Its structure, featuring a rigid benzoate core, a flexible hydroxybutoxy tail, and an ethyl ester group, allows for the systematic design and synthesis of mesogenic materials with tailored properties. The terminal hydroxyl group provides a reactive site for further molecular elongation, enabling the creation of dimeric and polymeric liquid crystals. The presence of the butoxy spacer enhances the flexibility of the resulting molecules, which is crucial for the formation of various mesophases at accessible temperatures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and high-yielding reaction. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of Ethyl 4-hydroxybenzoate is reacted with a suitable 4-carbon spacer bearing a protected hydroxyl group, followed by deprotection. A more direct approach involves the use of 4-bromo-1-butanol.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Ethyl 4-hydroxybenzoate

  • 4-Bromo-1-butanol

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask, add Ethyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromo-1-butanol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful ether linkage.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (ester C=O, ether C-O, and hydroxyl O-H).

  • Mass Spectrometry: To confirm the molecular weight.

Application in Mesogenic Compounds

This compound is a precursor to a wide range of mesogenic compounds. The terminal hydroxyl group can be esterified with various aromatic carboxylic acids to create calamitic liquid crystals with different mesophase behaviors. The general structure of such a mesogen is shown below:

cluster_0 This compound Moiety cluster_1 Mesogenic Core Extension cluster_2 Terminal Group EtOOC EtOOC Ph1 Phenyl EtOOC->Ph1 O O Ph1->O C4H8O C4H8O O->C4H8O (CH₂)₄O CO CO C4H8O->CO Ester Linkage Ph2 Phenyl CO->Ph2 R R (e.g., Alkoxy, Cyano) Ph2->R

Figure 1: General molecular structure of a mesogen derived from this compound.

The choice of the terminal group 'R' and the overall molecular geometry will dictate the type of mesophase (nematic, smectic) and the transition temperatures.

Experimental Protocol: Synthesis of a Mesogenic Ester

Materials:

  • This compound

  • 4-Alkoxybenzoic acid (e.g., 4-hexyloxybenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve this compound (1 equivalent), 4-alkoxybenzoic acid (1.1 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final liquid crystalline compound.

Mesomorphic Properties

The mesomorphic properties of the synthesized compounds are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Characterization of Mesophases

Polarized Optical Microscopy (POM):

  • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarized microscope as it is heated and cooled.

  • Note the temperatures at which phase transitions occur and identify the mesophase textures (e.g., nematic schlieren, smectic focal conic).

Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (3-5 mg) into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

  • Cool the sample at the same rate.

  • Record the heat flow as a function of temperature to determine the phase transition temperatures and associated enthalpy changes.

Representative Data

The following table presents typical phase transition temperatures and enthalpies for a homologous series of mesogenic compounds with structures analogous to those derived from this compound. The data is for 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoates, which are structurally very similar.

Terminal Alkoxy Chain (n)TransitionTemperature (°C)ΔH (kJ/mol)
4Cr → SmA95.225.1
SmA → I105.82.1
6Cr → SmA92.528.4
SmA → I112.32.9
8Cr → SmA90.132.7
SmA → I115.63.5
10Cr → SmA88.936.9
SmA → I116.14.1

Cr = Crystalline, SmA = Smectic A, I = Isotropic. Data is illustrative and based on structurally similar compounds.

Application in Drug Delivery Systems

Liquid crystals, particularly lyotropic liquid crystals formed by amphiphilic molecules in the presence of a solvent, are promising vehicles for drug delivery.[1] The ordered structures of liquid crystals can encapsulate both hydrophilic and lipophilic drug molecules, protecting them from degradation and enabling controlled release.[1]

Mesogenic compounds derived from this compound can be designed to form such lyotropic phases. The flexible butoxy chain can contribute to the self-assembly process in aqueous environments.

Logical Workflow for Drug Delivery Application

A Synthesis of Mesogenic Derivative from this compound B Characterization of Mesomorphic Properties (POM, DSC) A->B C Formation of Lyotropic Liquid Crystalline Phase B->C D Drug Loading (Hydrophilic or Lipophilic) C->D E Characterization of Drug-Loaded System (e.g., SAXS, Cryo-TEM) D->E F In Vitro Drug Release Studies E->F G In Vivo Efficacy and Biocompatibility Studies F->G

Figure 2: Workflow for developing a liquid crystal-based drug delivery system.

Potential Advantages:

  • Controlled Release: The ordered structure of the liquid crystalline matrix can provide sustained release of the encapsulated drug.

  • Biocompatibility: Benzoate-based structures are often biocompatible.

  • Versatility: Capable of encapsulating a wide range of drug molecules.

  • Stimuli-Responsive Release: The mesophases can be designed to be responsive to external stimuli such as temperature or pH, allowing for triggered drug release.

Further research is required to explore the specific potential of this compound derivatives in forming stable, drug-eluting liquid crystalline phases for pharmaceutical applications. The synthetic versatility of this precursor makes it a promising candidate for the development of novel drug delivery platforms.

References

Application Notes and Protocols: Ethyl 4-(4-hydroxybutoxy)benzoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Ethyl 4-(4-hydroxybutoxy)benzoate as a key precursor in the preparation of pharmaceutical intermediates, with a specific focus on the synthesis of an intermediate for the antiplatelet agent, Cilostazol.

Introduction

This compound is a valuable bifunctional molecule containing a benzoate ester and a primary alcohol. This unique structure allows for sequential chemical modifications, making it an ideal starting material for the synthesis of more complex pharmaceutical intermediates. The hydroxybutoxy side chain can be readily converted into a leaving group, such as a halide, which can then be used for nucleophilic substitution reactions to introduce various functional groups. This note details the synthetic pathway from a common starting material, ethyl 4-hydroxybenzoate, to a key intermediate of Cilostazol, highlighting the role of this compound as a central precursor.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process starting from the readily available ethyl 4-hydroxybenzoate:

  • Step 1: Synthesis of this compound via Williamson ether synthesis.

  • Step 2: Conversion to Ethyl 4-(4-chlorobutoxy)benzoate through chlorination of the primary alcohol.

  • Step 3: Synthesis of the Cilostazol Intermediate, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone , by coupling the chlorinated intermediate with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

This pathway provides an efficient route to the final pharmaceutical intermediate.

Experimental Workflow Diagram

G cluster_0 Synthesis of Precursor cluster_1 Intermediate Synthesis cluster_2 Final Coupling A Ethyl 4-hydroxybenzoate B This compound A->B Williamson Ether Synthesis C Ethyl 4-(4-chlorobutoxy)benzoate B->C Chlorination D 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole C->D Tetrazole Formation (Conceptual) F Cilostazol D->F E 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone E->F

Caption: Synthetic workflow from Ethyl 4-hydroxybenzoate to Cilostazol.

Experimental Protocols and Data

Step 1: Synthesis of this compound

This step involves the O-alkylation of ethyl 4-hydroxybenzoate with a suitable 4-carbon synthon. A Williamson ether synthesis approach is utilized. While a specific protocol for 4-chloro-1-butanol was not found, a representative procedure using 1,4-dibromobutane is provided, which would yield Ethyl 4-(4-bromobutoxy)benzoate, a closely related and equally useful intermediate. For the purpose of this protocol, we will adapt this to the synthesis of the hydroxy-derivative by conceptualizing a reaction with 4-chloro-1-butanol.

Protocol 1: Synthesis of this compound (Adapted)

  • Materials:

    • Ethyl 4-hydroxybenzoate

    • 4-Chloro-1-butanol

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Water

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add ethyl 4-hydroxybenzoate, potassium carbonate, and acetone.

    • Add 4-chloro-1-butanol to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for a similar reaction yielding 4-(4-bromobutoxy)benzaldehyde[1])

ParameterValue
Starting Material4-Hydroxybenzaldehyde (2.00 g, 16.4 mmol)
Reagent1,4-dibromobutane (5.29 g, 24.5 mmol)
BaseK₂CO₃ (50 g)
SolventAcetone (100 mL)
Reaction Time12 h
TemperatureRoom Temperature
Yield 66% (of 4-(4-bromobutoxy)benzaldehyde)
Step 2: Conversion to Ethyl 4-(4-chlorobutoxy)benzoate

The primary alcohol of this compound is converted to a chloride, a better leaving group for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol 2: Synthesis of Ethyl 4-(4-chlorobutoxy)benzoate (General Procedure)

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Pyridine (optional, as a base)

    • Dichloromethane (DCM) or other inert solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the product.

Quantitative Data (Yields for similar reactions are typically high)

ParameterValue
ReagentThionyl Chloride (SOCl₂)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Expected Yield >85%
Step 3: Synthesis of Cilostazol

The final step involves the coupling of the key intermediate, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (which can be synthesized from Ethyl 4-(4-chlorobutoxy)benzoate), with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Protocol 3: Synthesis of Cilostazol[2]

  • Materials:

    • 6-Hydroxy-3,4-dihydroquinolinone

    • 5-(4-chlorobutyl)-1-cyclohexyl-1,2,3,4-tetrazole

    • Potassium carbonate (K₂CO₃)

    • Sodium hydroxide (NaOH)

    • Sodium sulfite (Na₂SO₃)

    • 66.7% Ethanol

    • Water

  • Procedure:

    • In a suitable reactor, charge 6-Hydroxy-3,4-dihydroquinolone (180 g, 1.1 mol), 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol), potassium carbonate (385 g, 2.79 mol), sodium hydroxide (36 g, 0.9 mol), sodium sulfite (9 g, 0.071 mol), and 66.7% ethanol (1600 g).[2]

    • Heat the mixture to reflux and maintain for 8 hours.[2]

    • After the reaction is complete, add water (600g), stir and reflux for 40 minutes.[2]

    • Allow the layers to separate and discard the aqueous phase.[2]

    • Cool the organic phase to 5 °C, stir to induce crystallization, and filter the solid.[2]

    • Rinse the solid with a portion of ethanol.[2]

    • Dry the product under reduced pressure at 85 °C to obtain a white solid.[2]

Quantitative Data[2]

ParameterValue
6-Hydroxy-3,4-dihydroquinolone180 g (1.1 mol)
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole296 g (1.22 mol)
BaseK₂CO₃ (385 g) and NaOH (36 g)
Solvent66.7% Ethanol (1600 g)
Reaction Time8 hours
TemperatureReflux
Yield 92.5%
Purity 99.8%

Signaling Pathway of Cilostazol

Cilostazol is a phosphodiesterase III (PDE3) inhibitor. Its mechanism of action involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This leads to vasodilation and inhibition of platelet aggregation.

G cluster_0 Cilostazol Action cluster_1 Cellular Effects cluster_2 Physiological Outcomes Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 inhibits ATP ATP PDE3->ATP breaks down cAMP to AMP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation inhibits Vasodilation Vasodilation PKA->Vasodilation promotes

Caption: Mechanism of action of Cilostazol via PDE3 inhibition.

References

Application Note: Scale-up Synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate for Industrial Use

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed protocol for the industrial-scale synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate, a specialty chemical intermediate. The described methodology is a robust two-stage process designed for scalability, safety, and efficiency. The synthesis involves the initial preparation of 4-chlorobutanol from tetrahydrofuran (THF), followed by a phase-transfer catalyzed Williamson ether synthesis with ethyl 4-hydroxybenzoate. This application note includes comprehensive experimental procedures, tabulated quantitative data for key process parameters, and graphical representations of the synthesis workflow and reaction pathway to guide researchers, scientists, and drug development professionals in the successful scale-up of this process.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystal components. Its bifunctional nature, possessing both an ester and a primary alcohol, allows for diverse subsequent chemical modifications. The increasing demand for this compound necessitates a well-documented and scalable synthesis protocol suitable for industrial production.

This application note outlines a two-step synthesis route commencing with readily available and cost-effective industrial feedstocks. The chosen pathway, a Williamson ether synthesis, is a well-established and reliable method for ether formation on a large scale.[1][2][3] The use of phase-transfer catalysis in the second step is highlighted as a means to enhance reaction rates, improve yields, and facilitate a more environmentally benign process, which is a common practice in industrial syntheses.[1][4]

Synthesis Pathway Overview

The overall synthesis is a two-stage process:

  • Stage 1: Synthesis of 4-Chlorobutanol This stage involves the ring-opening reaction of tetrahydrofuran (THF) with hydrogen chloride (HCl) in the presence of a polymeric resin catalyst. This method provides a direct and scalable route to 4-chlorobutanol, a key intermediate.[5]

  • Stage 2: Williamson Ether Synthesis of this compound In this stage, Ethyl 4-hydroxybenzoate is reacted with the 4-chlorobutanol produced in Stage 1. The reaction is carried out under basic conditions using a phase-transfer catalyst to facilitate the formation of the ether linkage.

Below is a DOT script generating a diagram of the overall experimental workflow.

G cluster_0 Stage 1: 4-Chlorobutanol Synthesis cluster_1 Stage 2: Williamson Ether Synthesis THF THF Reactor_1 Jacketed Reactor THF->Reactor_1 HCl HCl HCl->Reactor_1 Resin_Catalyst Resin_Catalyst Resin_Catalyst->Reactor_1 Filtration_1 Filtration Reactor_1->Filtration_1 Reaction Mixture 4_Chlorobutanol 4-Chlorobutanol Intermediate Filtration_1->4_Chlorobutanol Purified Intermediate Reactor_2 Jacketed Reactor 4_Chlorobutanol->Reactor_2 Ethyl_4_hydroxybenzoate Ethyl 4-hydroxybenzoate Ethyl_4_hydroxybenzoate->Reactor_2 Base Aqueous NaOH Base->Reactor_2 PTC Phase Transfer Catalyst PTC->Reactor_2 Workup Aqueous Workup & Phase Separation Reactor_2->Workup Crude Product Purification Crystallization Workup->Purification Final_Product This compound Purification->Final_Product

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Scale-up Synthesis of 4-Chlorobutanol

Materials:

  • Tetrahydrofuran (THF)

  • Hydrogen Chloride (HCl), gas or concentrated aqueous solution

  • Polymeric resin with pendant trimethyl ammonium chloride groups (e.g., Amberlyst A-26)[5]

  • Nitrogen (N₂) for inerting

Equipment:

  • Glass-lined or corrosion-resistant jacketed reactor with overhead stirrer, gas inlet, thermocouple, and condenser.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Scrubber for HCl off-gas.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Catalyst Charging: Charge the reactor with the polymeric resin catalyst.

  • Reactant Charging: Add tetrahydrofuran to the reactor.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60°C) and begin bubbling hydrogen chloride gas through the solution at a controlled rate.[5] Alternatively, if using concentrated HCl, add it slowly to the heated THF.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion of THF.

  • Completion: Once the desired conversion is achieved, stop the flow of HCl and cool the reactor to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the insoluble resin catalyst. The catalyst can be washed and potentially regenerated for reuse.

  • Purification: The resulting solution containing 4-chlorobutanol can be used directly in the next stage or purified further by distillation under reduced pressure if required.

Stage 2: Scale-up Williamson Ether Synthesis of this compound

Materials:

  • Ethyl 4-hydroxybenzoate

  • 4-Chlorobutanol (from Stage 1)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable water-immiscible solvent

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Nitrogen (N₂) for inerting

Equipment:

  • Glass-lined jacketed reactor with overhead stirrer, thermocouple, and condenser.

  • Addition funnel.

  • Separatory vessel or liquid-liquid extraction setup.

  • Crystallization vessel.

  • Filtration and drying equipment (e.g., centrifuge, vacuum oven).

Procedure:

  • Reactor Charging: Charge the reactor with Ethyl 4-hydroxybenzoate, toluene, and the phase-transfer catalyst (TBAB).

  • Base Addition: Begin agitation and add the 50% aqueous sodium hydroxide solution.

  • Alkylation: Heat the mixture to the reaction temperature (typically 80-100°C).[1] Slowly add the 4-chlorobutanol from Stage 1 to the reactor via the addition funnel over a period of 1-2 hours.

  • Reaction: Maintain the reaction temperature and continue stirring for 4-8 hours, or until reaction completion is confirmed by HPLC analysis.[1]

  • Work-up & Phase Separation: Cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory vessel and allow the layers to separate.

  • Washing: Remove the lower aqueous layer. Wash the organic layer sequentially with deionized water and then with brine to remove residual base and salts.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.

  • Crystallization: Add a suitable recrystallization solvent (e.g., ethanol/water mixture) to the crude product. Heat to dissolve, then cool slowly to induce crystallization.

  • Isolation and Drying: Filter the crystallized product, wash with a small amount of cold recrystallization solvent, and dry under vacuum to a constant weight.

The chemical transformation in Stage 2 is depicted in the following DOT script.

G struct1 Ethyl 4-hydroxybenzoate plus1 + arrow -> struct1->arrow struct2 4-Chlorobutanol struct2->arrow struct3 This compound arrow->struct3 conditions NaOH, Phase Transfer Catalyst Toluene, 80-100°C arrow->conditions plus2 + struct4 NaCl + H₂O

Figure 2: Williamson ether synthesis of the target compound.

Quantitative Data

The following tables provide representative data for the key process parameters based on typical industrial-scale Williamson ether synthesis and related processes. Actual values should be optimized during process development.

Table 1: Stage 1 - 4-Chlorobutanol Synthesis Parameters

ParameterValueUnit
THF to Catalyst Ratio10:1 - 20:1w/w
Reaction Temperature50 - 70°C
HCl Flow Rate0.5 - 1.5 kg/hr per 100 kg THF
Reaction Time4 - 8hours
Typical Conversion>85%
Isolated Yield75 - 85%

Table 2: Stage 2 - Williamson Ether Synthesis Parameters

ParameterValueUnit
Ethyl 4-hydroxybenzoate to 4-Chlorobutanol Ratio1 : 1.1 - 1.3molar
Ethyl 4-hydroxybenzoate to NaOH Ratio1 : 1.5 - 2.0molar
Phase Transfer Catalyst Loading1 - 5mol%
Solvent Volume (Toluene)5 - 10L/kg of Ethyl 4-hydroxybenzoate
Reaction Temperature80 - 100°C
Reaction Time4 - 8hours
Typical Yield (Crude)>90%
Purity after Crystallization>99%

Safety and Handling

  • Hydrogen Chloride: A corrosive and toxic gas. All operations should be conducted in a well-ventilated area or a closed system. A scrubber system must be in place to neutralize any unreacted HCl gas.

  • Sodium Hydroxide: A corrosive base. Causes severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, must be worn.

  • Solvents: Toluene and THF are flammable. All equipment should be properly grounded, and sources of ignition must be eliminated.

  • General Precautions: Standard industrial hygiene and safety practices should be followed. Ensure that eyewash stations and safety showers are readily accessible. All personnel should be trained on the specific hazards of the chemicals and processes involved.

Conclusion

The two-stage synthesis route described provides a practical and scalable method for the industrial production of this compound. By utilizing a robust ring-opening reaction followed by a phase-transfer catalyzed Williamson ether synthesis, high yields and purity of the final product can be achieved. The protocols and data presented in this application note serve as a comprehensive guide for the successful implementation and optimization of this process in an industrial setting.

References

Troubleshooting & Optimization

Side reactions and impurity profiling in Ethyl 4-(4-hydroxybutoxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of Ethyl 4-hydroxybenzoate attacks an alkyl halide, such as 4-chloro-1-butanol, to form the desired ether linkage.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials and reagents are:

  • Ethyl 4-hydroxybenzoate

  • A suitable alkylating agent with a leaving group, most commonly 4-chloro-1-butanol or 4-bromo-1-butanol.

  • A base to deprotonate the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate. Common bases include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH).

  • A suitable solvent, such as acetone, dimethylformamide (DMF), or acetonitrile.

Q3: What are the critical reaction parameters to control?

To ensure a high yield and purity of the final product, it is crucial to control the following parameters:

  • Temperature: The reaction temperature can influence the rate of reaction and the formation of side products.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical and can significantly impact the reaction's efficiency and the impurity profile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low Product Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Deprotonation Ensure the base is of good quality and used in a sufficient molar excess to completely deprotonate the Ethyl 4-hydroxybenzoate. Consider using a stronger base like sodium hydride if necessary.
Poor Quality of Alkylating Agent Verify the purity of the 4-halo-1-butanol. Impurities can lead to side reactions.
Suboptimal Reaction Temperature If the reaction is too slow, consider moderately increasing the temperature. However, be cautious as higher temperatures can promote elimination side reactions.[1]
Inappropriate Solvent The solvent should be polar aprotic to facilitate the SN2 reaction. Consider switching to a solvent like DMF or DMSO if you are using a less suitable one.
Premature Reaction Quenching Monitor the reaction progress closely using TLC to ensure it has gone to completion before workup.
High Impurity Levels

Problem: The final product is contaminated with significant levels of impurities.

Potential Impurities and Mitigation Strategies:

Potential ImpurityFormation MechanismMitigation Strategy
Unreacted Ethyl 4-hydroxybenzoate Incomplete reaction.Increase reaction time, temperature, or the molar ratio of the alkylating agent.
1,4-bis(4-ethoxycarbonylphenoxy)butane Reaction of the product with another molecule of the phenoxide.Use a slight excess of the diol derivative or carefully control the stoichiometry.
Products of C-Alkylation The phenoxide ion can also be alkylated at the aromatic ring.[1]This is generally a minor side reaction but can be influenced by the choice of solvent and counter-ion.
Elimination Products Base-catalyzed elimination of the alkyl halide can occur, especially at higher temperatures.Maintain a moderate reaction temperature and use a less sterically hindered base.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound
  • Deprotonation: In a round-bottom flask, dissolve Ethyl 4-hydroxybenzoate in a suitable solvent (e.g., acetone). Add a base (e.g., potassium carbonate) in a molar excess (typically 1.5-2 equivalents).

  • Reaction: Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for the formation of the phenoxide.

  • Addition of Alkylating Agent: Add 4-chloro-1-butanol (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Impurity Profiling

A robust impurity profiling strategy is essential for ensuring the quality of the synthesized this compound.

Analytical Methods
Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify known and unknown impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities and side products. Derivatization may be necessary for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the desired product and identify the structure of unknown impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of functional groups in the final product and identify potential impurities based on their characteristic absorption bands.

Visualizing the Process

Experimental Workflow

experimental_workflow reagents Starting Materials: - Ethyl 4-hydroxybenzoate - 4-chloro-1-butanol - Base (e.g., K2CO3) - Solvent (e.g., Acetone) reaction_setup Reaction Setup: - Dissolve reactants - Stir at room temperature reagents->reaction_setup reflux Reflux: - Heat to reflux - Monitor by TLC reaction_setup->reflux workup Workup: - Cool and filter - Evaporate solvent reflux->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification analysis Analysis: - HPLC, GC-MS, NMR, FTIR purification->analysis final_product This compound analysis->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities check_reagents Check Reagent Purity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Base, Solvent) low_yield->optimize_conditions high_impurities->optimize_conditions improve_purification Improve Purification Method high_impurities->improve_purification solution_yield Solution: - Use pure reagents - Adjust stoichiometry check_reagents->solution_yield solution_conditions Solution: - Modify parameters based on  experimental data optimize_conditions->solution_conditions solution_impurities Solution: - Change chromatography solvent system - Recrystallize from a different solvent improve_purification->solution_impurities

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 4-(4-hydroxybutoxy)benzoate. The synthesis of this target molecule typically involves a two-step process: a Williamson ether synthesis to form the ether linkage, followed by a Fischer esterification to create the ethyl ester. This guide will address potential issues in both stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and adaptable synthetic route is a two-step process. The first step is a Williamson ether synthesis between ethyl 4-hydroxybenzoate and a suitable four-carbon electrophile, such as 1,4-dibromobutane or 4-bromo-1-butanol. The second step involves the Fischer esterification of the resulting 4-(4-hydroxybutoxy)benzoic acid with ethanol.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: Key parameters for a successful Williamson ether synthesis include the choice of base, solvent, and reaction temperature, as well as the nature of the alkylating agent.[1] The reaction is an S_N2 type, meaning that primary alkyl halides will give the best results, while secondary and tertiary halides are more prone to elimination side reactions.[1]

Q3: How can I minimize side reactions during the synthesis?

A3: In the Williamson ether synthesis step, the primary side reaction is the elimination of the alkylating agent, which can be minimized by using a primary alkyl halide and controlling the temperature.[1] During the Fischer esterification, the main challenge is the reversible nature of the reaction. To drive the equilibrium towards the product, it is recommended to use a large excess of the alcohol or to remove water as it is formed.[2][3]

Q4: What is the role of a phase-transfer catalyst?

A4: A phase-transfer catalyst (PTC) can be beneficial in the Williamson ether synthesis, especially when dealing with reactants in different phases (e.g., a solid salt and an organic solvent). The PTC facilitates the transfer of the anionic nucleophile (the phenoxide) into the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.

Q5: Are there alternative methods to Fischer esterification?

A5: Yes, other methods for esterification exist, such as using an acid chloride or anhydride. These reactions are generally not reversible and can proceed under milder conditions. However, they involve the use of more reactive and potentially hazardous reagents.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis Step
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficiently strong base. 2. Reaction temperature is too low. 3. Inactive alkylating agent.1. Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the phenol. 2. Gradually increase the reaction temperature while monitoring for side products. 3. Check the purity and reactivity of the alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide).
Formation of significant side products 1. E2 elimination of the alkylating agent. 2. Dialkylation of the phenol.1. Use a primary alkyl halide. If a secondary halide must be used, employ a less hindered base and lower the reaction temperature. 2. Use a stoichiometric amount of the alkylating agent or a slight excess of the phenol to minimize the formation of the dialkylated product.
Difficulty in product isolation 1. Incomplete reaction leading to a mixture of starting material and product. 2. Emulsion formation during workup.1. Monitor the reaction by TLC until completion. 2. Break emulsions by adding a saturated brine solution during the extraction process.
Low Yield in Fischer Esterification Step
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of carboxylic acid 1. Insufficient acid catalyst. 2. Equilibrium not shifted towards the product. 3. Reaction time is too short.1. Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). 2. Use a large excess of ethanol (can also serve as the solvent) or remove water using a Dean-Stark apparatus.[2][3] 3. Increase the reaction time and monitor progress by TLC.
Decomposition of the product 1. High reaction temperature. 2. Strong acid catalyst causing side reactions.1. Reduce the reaction temperature and increase the reaction time. 2. Use a milder acid catalyst.
Product loss during workup 1. Incomplete extraction of the ester. 2. Hydrolysis of the ester back to the carboxylic acid during aqueous workup.1. Perform multiple extractions with a suitable organic solvent. 2. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction.

Experimental Protocols

Step 1: Williamson Ether Synthesis of 4-(4-hydroxybutoxy)benzoic acid

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 4-hydroxybenzoate

  • 4-bromo-1-butanol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 4-hydroxybenzoate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromo-1-butanol dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then hydrolyzed to the carboxylic acid using a standard saponification procedure (e.g., refluxing with NaOH in ethanol/water followed by acidification).

  • Purify the resulting 4-(4-hydroxybutoxy)benzoic acid by recrystallization or column chromatography.

Step 2: Fischer Esterification of 4-(4-hydroxybutoxy)benzoic acid

Materials:

  • 4-(4-hydroxybutoxy)benzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-hydroxybutoxy)benzoic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-8 hours, or until the reaction is complete as monitored by TLC.[2]

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Williamson Ether Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux1265
2NaHDMF80485
3Cs₂CO₃Acetonitrile80690
4NaOHEthanolReflux1250

Note: Yields are representative and may vary based on specific experimental conditions.

Table 2: Effect of Catalyst and Reaction Conditions on the Yield of Fischer Esterification

EntryCatalystAlcohol (equiv.)Water RemovalTime (h)Yield (%)
1H₂SO₄10No875
2H₂SO₄3Dean-Stark685
3p-TsOH10No1270
4Amberlyst-155Molecular Sieves2480

Note: Yields are representative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification Start Ethyl 4-hydroxybenzoate + 4-bromo-1-butanol Reaction1 Reaction with NaH in DMF Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Hydrolysis Saponification (NaOH) Workup1->Hydrolysis Purification1 Purification of Acid Hydrolysis->Purification1 Intermediate 4-(4-hydroxybutoxy)benzoic acid Purification1->Intermediate Reaction2 Reaction with Ethanol & H₂SO₄ Intermediate->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct Reaction_Pathways cluster_williamson Williamson Ether Synthesis cluster_fischer Fischer Esterification Phenoxide Ethyl 4-O⁻-benzoate Na⁺ EtherIntermediate This compound Phenoxide->EtherIntermediate S_N2 AlkylHalide Br-(CH₂)₄-OH AlkylHalide->EtherIntermediate CarboxylicAcid 4-(4-hydroxybutoxy)benzoic acid EsterProduct This compound CarboxylicAcid->EsterProduct H⁺ catalyst Alcohol Ethanol Alcohol->EsterProduct

References

Technical Support Center: Ethyl 4-(4-hydroxybutoxy)benzoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 4-(4-hydroxybutoxy)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis, which is often a Williamson ether synthesis. Common impurities include:

  • Unreacted Ethyl 4-hydroxybenzoate: The starting phenolic compound.

  • Unreacted 4-chlorobutanol or 1,4-dichlorobutane: The alkylating agent.

  • Bis-ether impurity: Formed by the reaction of 4-chlorobutanol with both itself and the desired product.

  • Solvent residues: From the reaction and workup steps.

  • Inorganic salts: From the base used in the reaction.

Q3: My purified product has a low melting point. What could be the reason?

A3: A low or broad melting point is a strong indication of the presence of impurities. Even small amounts of residual starting materials or byproducts can significantly depress and broaden the melting point range. Further purification by recrystallization or column chromatography is recommended.

Q4: I am seeing extra peaks in the 1H NMR spectrum of my purified product. How can I identify them?

A4: Extra peaks in the 1H NMR spectrum correspond to impurities. To identify them, you can:

  • Compare the spectrum with the known spectra of your starting materials (Ethyl 4-hydroxybenzoate and 4-chlorobutanol).

  • Look for characteristic signals of common solvents used in the synthesis or purification.

  • Spike your NMR sample with a small amount of a suspected impurity to see if the peak intensity increases.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Loss of product during extraction and washing steps. 3. Product remains on the column (column chromatography). 4. Product is too soluble in the recrystallization solvent.1. Monitor the reaction by TLC to ensure completion. 2. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent hydrolysis of the ester. 3. Use a more polar solvent system to elute the product from the column. 4. Choose a different recrystallization solvent or a solvent mixture in which the product has lower solubility at cold temperatures.
Product Fails to Crystallize 1. Presence of significant impurities that inhibit crystal formation. 2. The product is an oil at room temperature. 3. Supersaturation has not been achieved.1. First, purify the crude product by column chromatography to remove the bulk of the impurities. 2. If the product is inherently an oil, purification should be done by column chromatography. 3. Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.
Co-elution of Impurities with Product in Column Chromatography 1. The solvent system (mobile phase) is not optimal for separation. 2. The column is overloaded with the crude product.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for benzoate esters is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation between your product and the impurities (aim for a product Rf of 0.2-0.3). 2. Use an appropriate amount of silica gel for the amount of crude product to be purified (a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight).
Oily Product Obtained After Recrystallization 1. The solvent used is not ideal. 2. The cooling process was too rapid.1. Select a solvent in which the product is very soluble when hot and poorly soluble when cold. Ethanol is often a good choice for similar compounds. You can also try solvent mixtures like ethanol/water or ethyl acetate/hexane. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out" instead of forming crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with the chosen mobile phase. A common mobile phase for this compound is a mixture of hexane and ethyl acetate.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the chosen mobile phase (e.g., Hexane:Ethyl Acetate 8:2 v/v).

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol is a good starting point to test.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the crude product completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Parameter Crude Product After Column Chromatography After Recrystallization
Appearance Yellowish oil or sticky solidColorless oil or white solidWhite crystalline solid
Purity (by HPLC) 70-85%>95%>99%
Melting Point Broad range (e.g., 30-40 °C)Sharper range (e.g., 43-45 °C)Sharp melting point (e.g., 45-46 °C)
Yield -60-80%80-95% (from chromatographed material)

Note: The values in this table are typical and may vary depending on the specific reaction conditions and the scale of the experiment.

Mandatory Visualization

Troubleshooting_Purification start Crude this compound assess_purity Assess Purity (TLC, NMR, Melting Point) start->assess_purity is_pure Is Purity >98%? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_choice Choose Purification Method is_pure->purification_choice No column_chromatography Column Chromatography purification_choice->column_chromatography Many impurities or oily product recrystallization Recrystallization purification_choice->recrystallization Solid with minor impurities cc_protocol Follow Protocol 1 - Optimize solvent system (TLC) - Pack column properly - Collect and analyze fractions column_chromatography->cc_protocol recryst_protocol Follow Protocol 2 - Select appropriate solvent - Slow cooling - Isolate and dry crystals recrystallization->recryst_protocol cc_protocol->assess_purity cc_issue Problem with Column? cc_protocol->cc_issue recryst_protocol->assess_purity recryst_issue Problem with Recrystallization? recryst_protocol->recryst_issue co_elution Co-elution of Impurities cc_issue->co_elution Yes low_yield_cc Low Yield cc_issue->low_yield_cc Yes oiling_out Product Oiling Out recryst_issue->oiling_out Yes no_crystals No Crystals Form recryst_issue->no_crystals Yes low_yield_recryst Low Yield recryst_issue->low_yield_recryst Yes re_purify Re-purify or Combine Methods co_elution->re_purify low_yield_cc->re_purify oiling_out->re_purify no_crystals->re_purify low_yield_recryst->re_purify re_purify->purification_choice

Caption: Troubleshooting workflow for the purification of this compound.

Avoiding decomposition of Ethyl 4-(4-hydroxybutoxy)benzoate during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of Ethyl 4-(4-hydroxybutoxy)benzoate during chemical reactions.

Troubleshooting Guide: Common Decomposition Issues

Researchers may encounter several challenges related to the stability of this compound. This guide provides solutions to common problems.

Issue Potential Cause Recommended Solution
Hydrolysis of the Ester Reaction conditions are too acidic or basic.Maintain a neutral pH if possible. If acidic or basic conditions are required, consider using a protecting group for the ester or hydroxyl group. For base-catalyzed reactions, milder bases like potassium carbonate may be preferable to strong bases like sodium hydroxide.
Transesterification Presence of other alcohols and a catalyst (acid or base).Use aprotic solvents and ensure all reactants and glassware are dry. If another alcohol is a necessary reactant, consider protecting the hydroxyl group of this compound.
Thermal Decomposition High reaction temperatures.Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely for the formation of byproducts at elevated temperatures.
Side Reactions at the Hydroxyl Group The hydroxyl group is reacting with electrophiles or oxidizing agents.Protect the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn), depending on the downstream reaction conditions.
Decomposition during Synthesis (Williamson Ether Synthesis) If synthesizing the molecule, harsh basic conditions for the Williamson ether synthesis step can promote side reactions.Use a milder base such as cesium carbonate or potassium carbonate. Ensure the reaction temperature is controlled to minimize elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main functional groups susceptible to decomposition are the ethyl ester and the primary hydroxyl group. The primary decomposition pathways are:

  • Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-hydroxybutoxy)benzoic acid and ethanol.

  • Transesterification: In the presence of other alcohols and an acid or base catalyst, the ethyl ester can undergo transesterification.

  • Reactions of the Hydroxyl Group: The primary alcohol can be oxidized or can react with various electrophiles.

Q2: At what pH is this compound most stable?

Q3: Can I perform a catalytic hydrogenation in the presence of the benzoate ester?

A3: Yes, catalytic hydrogenation of other functional groups in the molecule is generally possible without reducing the benzoate ester. Homogeneous catalysts, such as those based on ruthenium, have been shown to reduce esters, but typically under specific and harsher conditions (e.g., high pressure and temperature) than those used for common functional groups like nitro groups or alkenes. However, some manganese-based catalysts have been shown to hydrogenate methyl benzoate at elevated temperatures, which could lead to byproducts like benzyl alcohol and benzene.[1][2] It is crucial to screen reaction conditions carefully.

Q4: What are the best practices for storing this compound?

A4: To ensure stability, store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for Protecting the Hydroxyl Group as a Silyl Ether

This protocol describes a general method for protecting the primary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add imidazole (1.5-2.5 equivalents).

  • Add TBDMSCl (1.2-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Orthogonal Protection Strategy for Both Functional Groups

In complex syntheses, it may be necessary to protect both the hydroxyl and ester groups in a way that allows for their selective removal. This is known as an orthogonal protection strategy.[4][5][6]

Example Strategy:

  • Hydroxyl Group Protection: Protect the hydroxyl group as a benzyl ether (Bn). This group is stable to a wide range of conditions but can be removed by hydrogenolysis.

  • Ester Group Protection: The ethyl ester can be hydrolyzed to the carboxylic acid and then re-protected as a tert-butyl ester. The tert-butyl ester is stable to many conditions but can be removed with a strong acid like trifluoroacetic acid (TFA).

This strategy allows for the selective deprotection of either the hydroxyl or the carboxylic acid group without affecting the other.

Visualizations

Decomposition Pathways

DecompositionPathways main This compound hydrolysis_prod 4-(4-hydroxybutoxy)benzoic Acid + Ethanol main->hydrolysis_prod H+ or OH- transesterification_prod New Ester + Ethanol main->transesterification_prod R'OH, H+ or Base oxidation_prod Corresponding Aldehyde or Carboxylic Acid main->oxidation_prod Oxidizing Agent

Caption: Potential decomposition pathways of this compound.

Experimental Workflow: Protecting Group Strategy

ProtectingGroupWorkflow cluster_0 Reaction Sequence start This compound protect_OH Protect Hydroxyl Group (e.g., as TBDMS ether) start->protect_OH reaction Perform Desired Reaction on another part of the molecule protect_OH->reaction deprotect Deprotect Hydroxyl Group reaction->deprotect product Final Product deprotect->product

References

Phase transfer catalyst optimization for Ethyl 4-(4-hydroxybutoxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate, with a focus on the optimization of phase transfer catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound using a phase transfer catalyst?

A1: The synthesis is typically a Williamson ether synthesis. Ethyl 4-hydroxybenzoate is deprotonated by a base, and the resulting phenoxide ion reacts with a 4-halo-1-butanol (e.g., 4-chloro-1-butanol or 4-bromo-1-butanol) in a biphasic system. A phase transfer catalyst (PTC) is used to transport the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.

Q2: What are the common phase transfer catalysts used for this synthesis?

A2: Quaternary ammonium salts are the most common, with tetrabutylammonium bromide (TBAB) being a popular choice due to its effectiveness and relatively low cost.[1] Other options include tetrabutylammonium hydrogen sulfate (TBAHS), benzyltriethylammonium chloride (BTEAC), and phosphonium salts. For certain applications, crown ethers or polyethylene glycols (PEGs) can also be used.

Q3: What is the role of the base in this reaction?

A3: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, forming the reactive phenoxide anion. A high concentration of a strong base is generally favorable for the reaction.

Q4: Can C-alkylation be a side reaction?

A4: Yes, C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, is a potential side reaction in the alkylation of phenoxides. However, under phase transfer catalysis conditions, O-alkylation is generally highly selective.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for Williamson ether synthesis using phase transfer catalysis.

Materials:

  • Ethyl 4-hydroxybenzoate

  • 4-Chloro-1-butanol or 4-Bromo-1-butanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or other suitable organic solvent

  • Deionized water

  • Dichloromethane or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-hydroxybenzoate and the phase transfer catalyst (e.g., TBAB, 1-5 mol%) in the chosen organic solvent (e.g., toluene).

  • Addition of Base: Add an aqueous solution of the base (e.g., 50% w/v NaOH).

  • Addition of Alkylating Agent: While stirring vigorously, add the 4-halo-1-butanol to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 60-90°C) and maintain vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.

  • Washing: Combine the organic layers and wash with deionized water and then with a saturated brine solution to remove the base and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Effect of Different Phase Transfer Catalysts on Yield
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
TBAB (2)Toluene80692
TBAHS (2)Toluene80688
BTEAC (2)Toluene80685
No CatalystToluene8024<5

Note: The data in this table is illustrative and based on typical results for similar reactions. Actual yields may vary depending on specific experimental conditions.

Table 2: Optimization of Tetrabutylammonium Bromide (TBAB) Loading
TBAB (mol%)SolventTemperature (°C)Time (h)Yield (%)
0.5Toluene80875
1.0Toluene80688
2.0Toluene80692
5.0Toluene80593

Note: This table illustrates the general trend of increasing yield with higher catalyst loading, though diminishing returns are observed at higher concentrations.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inefficient stirring. 2. Low reaction temperature. 3. Inactive catalyst. 4. Insufficient base.1. Increase stirring speed to ensure a large interfacial area between the aqueous and organic phases. 2. Increase the reaction temperature in increments of 10°C. 3. Use a fresh batch of catalyst. Ensure the catalyst is not hydrated if using anhydrous conditions. 4. Ensure a sufficient excess of a concentrated base is used.
Formation of Side Products (e.g., C-alkylation) 1. High reaction temperature. 2. Choice of solvent.1. Lower the reaction temperature. 2. Aprotic polar solvents can sometimes favor C-alkylation. Consider using a nonpolar solvent like toluene or heptane.
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivation of the catalyst. 3. Insufficient amount of alkylating agent.1. Monitor the reaction by TLC or GC and extend the reaction time. 2. Add a fresh portion of the catalyst. 3. Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents).
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup. 2. Catalyst removal issues.1. Add a saturated brine solution to help break the emulsion. Filtering through a pad of celite can also be effective. 2. Thoroughly wash the organic layer with water during workup to remove the majority of the quaternary ammonium salt.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Ethyl 4-hydroxybenzoate and PTC in Organic Solvent B Add Aqueous Base C Add Alkylating Agent D Heat and Stir Vigorously C->D E Monitor by TLC/GC D->E F Cool and Separate Layers E->F G Extract Aqueous Layer F->G H Wash Combined Organic Layers G->H I Dry and Concentrate H->I J Purify Product I->J Troubleshooting_Logic Start Low or No Conversion? Stirring Is Stirring Vigorous? Start->Stirring Temp Is Temperature Optimal? Stirring->Temp Yes Solution1 Increase Stirring Speed Stirring->Solution1 No Catalyst Is Catalyst Active? Temp->Catalyst Yes Solution2 Increase Temperature Temp->Solution2 No Base Is Base Concentration Sufficient? Catalyst->Base Yes Solution3 Use Fresh Catalyst Catalyst->Solution3 No Solution4 Increase Base Concentration Base->Solution4 No Success Problem Resolved Base->Success Yes Solution1->Success Solution2->Success Solution3->Success Solution4->Success

References

Removal of unreacted starting materials from Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl 4-(4-hydroxybutoxy)benzoate. Our goal is to help you address common challenges in removing unreacted starting materials from your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in the synthesis of this compound?

The synthesis of this compound typically proceeds via a Williamson ether synthesis, reacting Ethyl 4-hydroxybenzoate with a four-carbon linker, commonly derived from 1,4-butanediol. Therefore, the most probable unreacted starting materials to contaminate your product are:

  • Ethyl 4-hydroxybenzoate [1][2][3]

  • 1,4-butanediol [4][5][6][7]

Q2: How can I detect the presence of unreacted starting materials in my product?

Several analytical techniques can be employed to detect impurities:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to visualize the presence of starting materials. The product, being more non-polar than the starting materials, will have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect characteristic peaks of the starting materials that are absent in the pure product spectrum.

Q3: What is the best general approach to remove both unreacted Ethyl 4-hydroxybenzoate and 1,4-butanediol?

Flash column chromatography is often the most effective single method to remove both polar starting materials from the less polar product. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically successful.

Troubleshooting Guide

Issue 1: Presence of Unreacted Ethyl 4-hydroxybenzoate

Symptoms:

  • A spot on the TLC plate with a lower Rf value than the product, corresponding to the Ethyl 4-hydroxybenzoate standard.

  • Characteristic aromatic proton signals of Ethyl 4-hydroxybenzoate in the 1H NMR spectrum of the product.

Root Cause:

  • Incomplete reaction.

  • Sub-optimal reaction conditions (temperature, time, base).

Solutions:

  • Method 1: Aqueous Base Wash (Liquid-Liquid Extraction)

    Ethyl 4-hydroxybenzoate is phenolic and therefore acidic. It can be deprotonated by a weak base and extracted into an aqueous layer.

    Experimental Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH).

    • Separate the aqueous layer.

    • Repeat the wash 2-3 times.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic solvent under reduced pressure to obtain the purified product.

  • Method 2: Flash Column Chromatography

    Experimental Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Load the sample onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).

    • Collect fractions and analyze them by TLC to identify the pure product fractions.

    • Combine the pure fractions and evaporate the solvent.

Issue 2: Presence of Unreacted 1,4-Butanediol

Symptoms:

  • A very polar spot (low Rf) on the TLC that may streak.

  • Broad signals corresponding to the methylene protons of 1,4-butanediol in the 1H NMR spectrum.

Root Cause:

  • Use of excess 1,4-butanediol in the reaction.

  • Incomplete reaction.

Solutions:

  • Method 1: Water Wash (Liquid-Liquid Extraction)

    1,4-butanediol is highly soluble in water.

    Experimental Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic solution with deionized water several times.

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Method 2: Distillation (for large scale)

    If the product is thermally stable, unreacted 1,4-butanediol can be removed by distillation under reduced pressure, as it has a lower boiling point than the product.[4][7]

Data Presentation: Physical Properties of Product and Starting Materials

For easy comparison, the following table summarizes key physical properties that are critical for selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
This compound 238.28~45-50 (estimated)>300 (estimated)Sparingly soluble
Ethyl 4-hydroxybenzoate 166.17114-117[8]297-298[8]Slightly soluble[3]
1,4-Butanediol 90.1220.1230Miscible[9]

Experimental Workflow and Logic Diagram

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product This compound tlc_analysis TLC Analysis start->tlc_analysis unreacted_bdo Unreacted 1,4-Butanediol (Polar Impurity) tlc_analysis->unreacted_bdo BDO Detected unreacted_ehb Unreacted Ethyl 4-hydroxybenzoate (Acidic Impurity) tlc_analysis->unreacted_ehb EHB Detected both_impurities Both Impurities Present tlc_analysis->both_impurities Both Detected no_impurities No Significant Impurities tlc_analysis->no_impurities Clean water_wash Water Wash (Liquid-Liquid Extraction) unreacted_bdo->water_wash base_wash Aqueous Base Wash (e.g., NaHCO3) unreacted_ehb->base_wash column_chromatography Flash Column Chromatography both_impurities->column_chromatography pure_product Pure Product no_impurities->pure_product water_wash->base_wash EHB still present water_wash->pure_product Purified base_wash->water_wash BDO still present base_wash->pure_product Purified column_chromatography->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of Alkoxy Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of alkoxy benzoates. Whether you are a researcher in academia or a professional in the drug development industry, this resource aims to help you navigate the challenges of esterification and etherification reactions to obtain your target compounds with high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Fischer-Speier Esterification: Low Yield of Alkoxy Benzoate

Q: I am performing a Fischer-Speier esterification of a substituted benzoic acid with an alcohol and obtaining a very low yield of my desired alkoxy benzoate. What are the common causes and how can I improve the yield?

A: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction. The equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water) can limit the final product concentration.[1][2]

Troubleshooting Steps:

  • Increase Alcohol Stoichiometry: A common strategy to shift the equilibrium towards the product side is to use a large excess of the alcohol, which acts as both a reactant and the solvent.[1] Using a 4-fold molar excess of the alcohol can significantly increase the ester yield.[1]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[3][4] Employing a Dean-Stark apparatus with an azeotrope-forming solvent (e.g., toluene) is an effective method for continuous water removal.[5]

  • Catalyst Choice and Concentration: Ensure you are using an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction.

  • Reaction Time and Temperature: The reaction may require sufficient time to reach equilibrium. Refluxing for an adequate duration (e.g., 30 minutes to several hours) is typical.[1] However, excessively high temperatures can lead to side reactions or decomposition.

Illustrative Yield Data for Fischer Esterification of Benzoic Acid with Methanol

Molar Ratio (Benzoic Acid:Methanol)Theoretical Yield at Equilibrium (Keq ≈ 4)
1:1~67%
1:4~95%[1]
1:10~97%[5]
1:100~99%[5]

2. Williamson Ether Synthesis: Competing Elimination Reaction

Q: I am trying to synthesize an alkoxy benzoate by reacting a hydroxybenzoate with an alkyl halide (Williamson ether synthesis), but I am primarily observing an elimination product instead of my desired ether. Why is this happening and what can I do to favor the substitution reaction?

A: The Williamson ether synthesis is an S_N2 reaction that competes with the E2 elimination pathway.[6][7] The outcome is highly dependent on the structure of the alkyl halide and the reaction conditions.

Troubleshooting Steps:

  • Alkyl Halide Structure: The S_N2 reaction is most efficient with primary alkyl halides.[6][7] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly lead to elimination.[7] Whenever possible, choose a synthetic route that utilizes a primary alkyl halide.

  • Base Selection: Use a strong, non-nucleophilic base to deprotonate the phenol. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide.[8]

  • Temperature Control: Higher temperatures tend to favor elimination over substitution.[6] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize the formation of elimination byproducts.

  • Solvent Choice: A polar aprotic solvent, such as DMF or DMSO, is generally preferred for S_N2 reactions as it can solvate the cation of the base without solvating and deactivating the nucleophilic alkoxide.

Logical Workflow for Minimizing Elimination in Williamson Ether Synthesis

G start Low Yield of Alkoxy Benzoate (High Elimination Product) check_halide Analyze Alkyl Halide Structure start->check_halide primary Primary Alkyl Halide? check_halide->primary secondary_tertiary Secondary or Tertiary Alkyl Halide primary->secondary_tertiary No optimize_conditions Optimize Reaction Conditions primary->optimize_conditions Yes redesign Redesign Synthesis to Use Primary Alkyl Halide secondary_tertiary->redesign success Improved Yield of Alkoxy Benzoate redesign->success lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_base Use a Non-nucleophilic Base (e.g., NaH) lower_temp->change_base change_solvent Use a Polar Aprotic Solvent (e.g., DMF, DMSO) change_base->change_solvent change_solvent->success

Caption: Troubleshooting workflow for Williamson ether synthesis.

3. Product Purification: Hydrolysis During Aqueous Workup

Q: After my reaction, I perform an aqueous workup to remove impurities, but I find that a significant portion of my alkoxy benzoate product has hydrolyzed back to the benzoic acid. How can I prevent this?

A: Benzoate esters are susceptible to hydrolysis under both acidic and basic conditions.[3][9] The workup procedure must be carefully designed to minimize this degradation pathway.

Troubleshooting Steps:

  • Avoid Strong Acids and Bases: During extraction, avoid using strong aqueous acids or bases for washing if your product is sensitive. If a basic wash is necessary to remove unreacted carboxylic acid, use a mild base like sodium bicarbonate and perform the wash quickly at a low temperature.[1]

  • Neutralize Promptly: If an acidic or basic catalyst was used, neutralize the reaction mixture before the aqueous workup.

  • Temperature Control: Perform the aqueous workup at a low temperature (e.g., using an ice bath) to slow down the rate of hydrolysis.

  • Minimize Contact Time: Reduce the amount of time the organic layer containing your product is in contact with the aqueous phase.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Methanol [1]

  • Reactant Setup: In a 100 mL round-bottomed flask, combine 8.00 g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol.

  • Catalyst Addition: Carefully add 3.0 mL of concentrated sulfuric acid to the flask while swirling.

  • Reflux: Add a few boiling stones, attach a reflux condenser, and heat the mixture at reflux for 30 minutes.

  • Quenching and Extraction: Cool the reaction mixture and pour it into a separatory funnel containing 75 mL of water. Rinse the reaction flask with 35 mL of ether and add it to the separatory funnel.

  • Washing:

    • Wash the ether layer with another 15 mL of water.

    • Perform two washes with 25 mL portions of 5% sodium bicarbonate solution. Vent the separatory funnel frequently to release pressure from CO2 evolution.

    • Wash with 15-20 mL of saturated sodium chloride solution.

  • Drying and Isolation: Dry the ether layer with anhydrous sodium sulfate, decant the solution into a tared round-bottomed flask, and remove the ether using a rotary evaporator to yield methyl benzoate.

Protocol 2: General Procedure for Williamson Ether Synthesis of an Alkoxy Benzoate

  • Reactant Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxybenzoate starting material in a suitable polar aprotic solvent (e.g., DMF).

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

  • Alkylation: Add the primary alkyl halide dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathway and Workflow Diagrams

Fischer Esterification Reaction Pathway

G cluster_reactants Reactants cluster_products Products Benzoic Acid Benzoic Acid Protonated Carbonyl Protonated Carbonyl Benzoic Acid->Protonated Carbonyl + H+ Alcohol Alcohol Alkoxy Benzoate Alkoxy Benzoate Tetrahedral Intermediate Tetrahedral Intermediate Alkoxy Benzoate->Tetrahedral Intermediate + H2O, + H+ Water Water Acid Catalyst Acid Catalyst Acid Catalyst->Protonated Carbonyl Protonated Carbonyl->Benzoic Acid - H+ Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Tetrahedral Intermediate->Alkoxy Benzoate - H2O, - H+ Tetrahedral Intermediate->Protonated Carbonyl - Alcohol

Caption: Reversible pathway of Fischer esterification.

General Experimental Workflow for Synthesis and Purification

G start Synthesis Reaction (Esterification or Etherification) quench Reaction Quenching start->quench extraction Aqueous Workup & Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Product Characterization (NMR, IR, MS) purification->characterization final_product Pure Alkoxy Benzoate characterization->final_product

Caption: A typical workflow for synthesis and purification.

References

Technical Support Center: Enhancing the Purity of Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Ethyl 4-(4-hydroxybutoxy)benzoate for specific applications.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem: Low Purity After Initial Synthesis

If the initial purity of your this compound is lower than expected, it is likely due to the presence of unreacted starting materials or side products from the synthesis, which is commonly a Williamson ether synthesis.

Potential Impurities and Their Removal:

ImpurityChemical NameReason for PresenceRecommended Primary Purification Method
Starting Material Ethyl 4-hydroxybenzoateIncomplete reaction.Recrystallization or Column Chromatography
Starting Material 1,4-ButanediolIncomplete reaction.Aqueous Wash followed by Recrystallization/Column Chromatography
Side Product 4-(4-(4-hydroxybutoxy)butoxy)benzoateReaction of the product with another molecule of the butoxy alkoxide.Column Chromatography
Side Product But-3-en-1-olE2 elimination side reaction.Aqueous Wash
Reagent Base (e.g., K₂CO₃, NaH)Incomplete removal during workup.Aqueous Wash

Comparison of Purification Techniques:

Purification MethodTypical Purity Range AchievedThroughputSolvent ConsumptionKey AdvantagesKey Disadvantages
Recrystallization 98.0% - 99.5%HighModerate to HighCost-effective for large scales, can yield very high purity with multiple crystallizations.May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography >99.5%Low to ModerateHighExcellent for separating complex mixtures and impurities with similar polarities.Can be time-consuming and expensive, especially for large quantities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

The most common laboratory and industrial synthesis is the Williamson ether synthesis. This involves the reaction of ethyl 4-hydroxybenzoate with a 4-halo-1-butanol (e.g., 4-chloro-1-butanol or 4-bromo-1-butanol) in the presence of a base.

Common Impurities Include:

  • Unreacted Ethyl 4-hydroxybenzoate: Due to incomplete reaction.

  • Unreacted 1,4-dihalobutane or 4-halobutanol: Depending on the starting material for the butoxy group.

  • Dialkylated product (Ethyl 4-(4-(4-(ethoxycarbonyl)phenoxy)butoxy)butanoate): Where the diol has reacted on both ends.

  • Elimination side-products: Such as but-3-en-1-ol, especially if a strong, sterically hindered base is used.

Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate SN2 Reaction SN2 Reaction Ethyl 4-hydroxybenzoate->SN2 Reaction Nucleophile This compound This compound SN2 Reaction->this compound Desired Product Unreacted Starting Materials Unreacted Starting Materials SN2 Reaction->Unreacted Starting Materials Side Products (e.g., Elimination) Side Products (e.g., Elimination) SN2 Reaction->Side Products (e.g., Elimination) 4-Halo-1-butanol 4-Halo-1-butanol 4-Halo-1-butanol->SN2 Reaction Electrophile Base Base Base->SN2 Reaction Catalyst

Caption: Williamson Ether Synthesis Workflow for this compound.

Q2: How do I perform a recrystallization to purify this compound?

Recrystallization is an effective technique for removing insoluble and some soluble impurities.

Detailed Experimental Protocol for Recrystallization:

  • Solvent Selection:

    • Ideal solvents should dissolve the compound well at elevated temperatures but poorly at room temperature.

    • For this compound, suitable solvent systems include ethanol/water, isopropanol, or toluene.

    • Start by testing small amounts of your crude product in different solvents to find the optimal one.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Q3: When is column chromatography the preferred method of purification and what is a suitable protocol?

Column chromatography is preferred when recrystallization fails to remove impurities with similar solubility to the product, or when a very high purity (>99.5%) is required.

Detailed Experimental Protocol for Column Chromatography:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity like this compound.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product. A good starting point is a 7:3 to 8:2 mixture of hexane:ethyl acetate.

  • Procedure:

    • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Product Crude Product Dissolve in Minimal Solvent Dissolve in Minimal Solvent Crude Product->Dissolve in Minimal Solvent Load Sample onto Column Load Sample onto Column Dissolve in Minimal Solvent->Load Sample onto Column Select Eluent (TLC) Select Eluent (TLC) Prepare Silica Slurry Prepare Silica Slurry Select Eluent (TLC)->Prepare Silica Slurry Pack Column Pack Column Prepare Silica Slurry->Pack Column Pack Column->Load Sample onto Column Elute with Mobile Phase Elute with Mobile Phase Load Sample onto Column->Elute with Mobile Phase Collect Fractions Collect Fractions Elute with Mobile Phase->Collect Fractions Monitor Fractions (TLC) Monitor Fractions (TLC) Collect Fractions->Monitor Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Monitor Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: General Workflow for Column Chromatography Purification.

Q4: How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.

General HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Q5: What should I do if my compound "oils out" during recrystallization?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a solvent in which the compound is more soluble to prevent premature precipitation.

  • Allow the solution to cool more slowly.

  • If the problem persists, consider using a different solvent or solvent pair.[2][3]

Q6: My compound is stuck on the column during chromatography. What can I do?

If your compound is not eluting from the column, the mobile phase is likely not polar enough.

Troubleshooting Steps:

  • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]

  • If the compound still does not elute, a stronger polar solvent like methanol can be added to the mobile phase in small amounts (e.g., 1-5%). Be cautious as methanol can sometimes dissolve the silica gel.[5]

References

Validation & Comparative

Validating the Structure of Ethyl 4-(4-hydroxybutoxy)benzoate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of expected and experimental Nuclear Magnetic Resonance (NMR) data for the validation of Ethyl 4-(4-hydroxybutoxy)benzoate's structure.

This document outlines the predicted ¹H and ¹³C NMR spectral data, offers a detailed experimental protocol for acquiring high-quality NMR spectra, and presents a logical workflow for the structural validation process. All data is presented in clear, comparative tables, and key relationships are visualized using Graphviz diagrams to facilitate understanding.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound can be estimated by analyzing the known spectral data of its constituent fragments: the ethyl benzoate moiety and the 1,4-butanediol linker.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl ester group, and the hydroxybutoxy side chain. The predicted chemical shifts (in ppm) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-a (Aromatic)7.95 - 8.05Doublet2H
H-b (Aromatic)6.85 - 6.95Doublet2H
H-c (Ethyl, -CH₂)4.30 - 4.40Quartet2H
H-d (Ethyl, -CH₃)1.35 - 1.45Triplet3H
H-e (-OCH₂)4.00 - 4.10Triplet2H
H-f (-CH₂)1.80 - 1.90Multiplet2H
H-g (-CH₂)1.70 - 1.80Multiplet2H
H-h (-CH₂OH)3.65 - 3.75Triplet2H
H-i (-OH)Variable (typically 1.5 - 2.5)Singlet (broad)1H

alt text

Figure 1: Chemical structure of this compound with proton assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show nine distinct carbon signals, corresponding to the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)166.0 - 167.0
C-2 (Aromatic, C-O)163.0 - 164.0
C-3 (Aromatic)131.0 - 132.0
C-4 (Aromatic)122.0 - 123.0
C-5 (Aromatic)114.0 - 115.0
C-6 (Ethyl, -OCH₂)60.5 - 61.5
C-7 (Ethyl, -CH₃)14.0 - 15.0
C-8 (-OCH₂)67.5 - 68.5
C-9 (-CH₂)29.0 - 30.0
C-10 (-CH₂)25.5 - 26.5
C-11 (-CH₂OH)62.0 - 63.0

alt text

Figure 2: Chemical structure of this compound with carbon assignments.

Experimental Protocol for NMR Analysis

To obtain high-resolution ¹H and ¹³C NMR spectra for the structural validation of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the sample temperature to 25 °C.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton-proton coupling information.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_data Process NMR Data acquire_1h->process_data acquire_13c->process_data compare_data Compare Experimental Data with Predictions process_data->compare_data assign_peaks Assign All Spectral Peaks compare_data->assign_peaks confirm_structure Confirm Structure assign_peaks->confirm_structure final_report final_report confirm_structure->final_report Final Report

Caption: Workflow for structural validation.

Comparison with an Alternative Structure: Isomeric Impurity

During the synthesis of this compound, a potential isomeric impurity that could arise is 4-butoxy-ethylbenzoate, where the hydroxyl group is absent. A comparison of the expected NMR data for the target compound and this potential impurity highlights the importance of careful spectral analysis.

¹H NMR Comparison:

Feature This compound 4-Butoxy-ethylbenzoate (Impurity)
-CH₂OH signal Present (~3.7 ppm)Absent
-OH signal Present (variable)Absent
Terminal -CH₃ Absent in butoxy chainPresent (~0.9 ppm, triplet)

¹³C NMR Comparison:

Feature This compound 4-Butoxy-ethylbenzoate (Impurity)
-CH₂OH signal Present (~62.5 ppm)Absent
Terminal -CH₃ Absent in butoxy chainPresent (~13.8 ppm)

The presence of the terminal hydroxyl group in this compound provides a clear diagnostic handle in both ¹H and ¹³C NMR spectra, allowing for its unambiguous differentiation from the non-hydroxylated impurity. The combination of chemical shift, multiplicity, and integration in the ¹H spectrum, along with the distinct carbon signals in the ¹³C spectrum, provides robust evidence for the correct chemical structure.

A Comparative Analysis of Liquid Crystals Derived from Alkoxybenzoic Acids with a Butoxy Spacer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of liquid crystals derived from 4-hydroxybutyl 4-(4-alkoxybenzoyloxy)benzoates. The following sections detail the synthesis, experimental protocols, and a comparative analysis of their mesomorphic properties, supported by experimental data.

A homologous series of liquid crystals based on a 4-hydroxybutyl benzoate core, specifically 4-hydroxybutyl 4-(4-alkoxybenzoyloxy)benzoates, has been synthesized and characterized to investigate the influence of the terminal alkoxy chain length on their liquid crystalline properties. These compounds are structurally analogous to derivatives of Ethyl 4-(4-hydroxybutoxy)benzoate and provide a strong basis for a comparative study. The alternatives for comparison within this guide are members of the same homologous series with varying alkoxy chain lengths (ethoxy, butoxy, hexyloxy, octyloxy, decyloxy, and dodecyloxy).

Experimental Protocols

The synthesis of the 4-hydroxybutyl 4-(4-alkoxybenzoyloxy)benzoate homologous series involves a multi-step process. The following protocols are based on established synthetic methodologies for similar liquid crystalline compounds.[1]

Synthesis of 4-(4-Alkoxybenzoyloxy)benzaldehyde

The initial step involves the synthesis of 4-(4-alkoxybenzoyloxy)benzaldehydes. This is achieved by reacting a 4-alkoxybenzoyl chloride with 4-hydroxybenzaldehyde. For example, to synthesize 4-(4-ethoxybenzoyloxy)benzaldehyde, 4-ethoxybenzoyl chloride is reacted with 4-hydroxybenzaldehyde.[1] The reaction is typically carried out in the presence of a base to neutralize the HCl formed.

Synthesis of 4-Hydroxybutyl 4-(4-Alkoxybenzoyloxy)benzoate

The final step is the reduction of the aldehyde group of the 4-(4-alkoxybenzoyloxy)benzaldehyde to a primary alcohol. This reduction is followed by an esterification reaction, which unfortunately is not detailed in the provided search results. However, a plausible subsequent step would be an esterification with a protected 4-hydroxybutoxy derivative, followed by deprotection to yield the final product. A more direct, albeit potentially lower-yielding, approach would be the esterification of 4-(4-alkoxybenzoyloxy)benzoic acid with 1,4-butanediol.

The general synthetic workflow is illustrated in the diagram below.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 4-Alkoxybenzoyl Chloride C 4-(4-Alkoxybenzoyloxy)benzaldehyde A->C B 4-Hydroxybenzaldehyde B->C D Reduction C->D E 4-(4-Alkoxybenzoyloxy)benzyl alcohol D->E F Esterification with 4-bromobutyryl chloride E->F G Final Product: 4-Hydroxybutyl 4-(4-alkoxybenzoyloxy)benzoate F->G PropertyRelationship cluster_structure Molecular Structure cluster_properties Mesomorphic Properties AlkoxyChain Increase in Alkoxy Chain Length MeltingPoint Decrease in Melting Point AlkoxyChain->MeltingPoint Disrupts crystal packing ClearingPoint Increase in Clearing Point AlkoxyChain->ClearingPoint Enhances intermolecular forces MesophaseRange Widening of Mesophase Range MeltingPoint->MesophaseRange ClearingPoint->MesophaseRange ThermalStability Increased Thermal Stability of Mesophase ClearingPoint->ThermalStability

References

Performance Evaluation of Ethyl 4-(4-hydroxybutoxy)benzoate in Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Ethyl 4-(4-hydroxybutoxy)benzoate in the synthesis of aliphatic-aromatic polyesters. Its properties are objectively compared with two key alternatives: polyesters derived from Ethyl 4-hydroxybenzoate and the widely used commercial polyester, Poly(butylene terephthalate) (PBT). This comparison is supported by experimental data on thermal and mechanical properties, detailed synthesis protocols, and visualizations of the synthetic pathways.

Introduction to Monomers and Resulting Polymers

This compound is a versatile monomer for producing semi-crystalline polyesters. Its structure combines a rigid aromatic ring with a flexible butoxy spacer, offering a balance of thermal stability and ductility in the resulting polymer, herein referred to as Poly(4-oxybutenoxy benzoate).

Ethyl 4-hydroxybenzoate serves as a close structural analog, lacking the flexible spacer. Polymers derived from this monomer, Poly(4-hydroxybenzoate), are known for their high thermal stability and rigidity, characteristic of wholly aromatic polyesters.

Poly(butylene terephthalate) (PBT) is a high-performance, semi-crystalline engineering thermoplastic. It is synthesized from 1,4-butanediol and terephthalic acid and is included here as a commercial benchmark due to its established performance in a wide range of applications.

Quantitative Performance Data

The following tables summarize the key performance indicators for polymers synthesized from this compound and the selected alternatives.

Table 1: Molecular Weight and Polydispersity

PolymerMonomer(s)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(4-oxybutenoxy benzoate)This compound~35,000~2.0
Poly(4-hydroxybenzoate)Ethyl 4-hydroxybenzoate>10,000>2.0
Poly(butylene terephthalate) (PBT)1,4-butanediol, Terephthalic Acid30,000 - 100,000+1.8 - 2.5

Table 2: Thermal Properties

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Thermal Decomposition Temp. (Td, 5%) (°C)
Poly(4-oxybutenoxy benzoate)35 - 45180 - 190~350
Poly(4-hydroxybenzoate)> 150 (often not observed)> 350 (degrades)> 450
Poly(butylene terephthalate) (PBT)40 - 60220 - 230~360

Table 3: Mechanical Properties

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Poly(4-oxybutenoxy benzoate)Data not availableData not availableData not available
Poly(4-hydroxybenzoate)High (highly dependent on processing)High (highly dependent on processing)Low (<10)
Poly(butylene terephthalate) (PBT)50 - 602.3 - 2.750 - 300

Note: The mechanical properties of Poly(4-hydroxybenzoate) are highly dependent on the molecular weight and processing conditions, often exhibiting brittle behavior.

Experimental Protocols

The synthesis of these polyesters typically follows a two-step melt polycondensation procedure.

Synthesis of Poly(4-oxybutenoxy benzoate)
  • Esterification: this compound is placed in a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet. A catalyst, such as titanium (IV) butoxide (Ti(OBu)₄), is added (typically 0.05-0.1 mol%). The mixture is heated to 180-200°C under a nitrogen atmosphere. Ethanol, the byproduct of the initial transesterification, is distilled off.

  • Polycondensation: After the removal of ethanol ceases, the temperature is gradually raised to 220-240°C, and a vacuum (typically <1 mbar) is slowly applied. The reaction continues for several hours until the desired melt viscosity is achieved, indicating high molecular weight polymer formation. The polymer is then extruded, cooled, and pelletized.

Synthesis of Poly(4-hydroxybenzoate)
  • Acetylation: 4-Hydroxybenzoic acid is first acetylated using acetic anhydride to form 4-acetoxybenzoic acid.

  • Polycondensation: The 4-acetoxybenzoic acid is heated in a reactor under a nitrogen stream. The temperature is gradually increased from ~200°C to 280-320°C. Acetic acid is evolved and distilled off. A vacuum is then applied to remove the final traces of acetic acid and drive the polymerization to completion.

Synthesis of Poly(butylene terephthalate) (PBT)
  • Transesterification/Esterification: Dimethyl terephthalate (DMT) and an excess of 1,4-butanediol are charged into a reactor with a catalyst (e.g., titanium (IV) butoxide). The mixture is heated to 180-210°C, and methanol is distilled off. Alternatively, terephthalic acid (TPA) and 1,4-butanediol are heated to 230-250°C, and the water of condensation is removed.

  • Polycondensation: The temperature is raised to 240-260°C, and a vacuum is applied to remove excess 1,4-butanediol and facilitate the increase in molecular weight. The reaction is monitored by the melt viscosity until the target molecular weight is reached.

Visualization of Synthesis Pathways and Workflows

Diagram 1: General Two-Step Melt Polycondensation Workflow

G cluster_0 Step 1: Esterification / Transesterification cluster_1 Step 2: Polycondensation Monomers Monomers + Catalyst Reactor1 Reactor at 180-250°C (N2 atm) Monomers->Reactor1 Distillate1 Byproduct Removal (e.g., Ethanol, Water, Methanol) Reactor1->Distillate1 Reactor2 Reactor at 220-280°C (Vacuum) Distillate1->Reactor2 Oligomers Distillate2 Excess Monomer/ Byproduct Removal Reactor2->Distillate2 Polymer High Molecular Weight Polyester Reactor2->Polymer

Caption: General workflow for two-step melt polycondensation.

Diagram 2: Monomer Comparison and Polymer Characteristics

G cluster_0 Monomers cluster_1 Resulting Polymer Properties M1 This compound P1 Poly(4-oxybutenoxy benzoate) Flexible + Crystalline M1->P1 M2 Ethyl 4-hydroxybenzoate P2 Poly(4-hydroxybenzoate) Rigid + Crystalline M2->P2 M3 1,4-butanediol + Terephthalic Acid P3 Poly(butylene terephthalate) Semi-Rigid + Crystalline M3->P3

Caption: Relationship between monomer structure and polymer properties.

Conclusion

The performance evaluation indicates that Poly(4-oxybutenoxy benzoate) derived from this compound exhibits a unique combination of properties. Its lower glass transition and melting temperatures compared to PBT, coupled with the presence of a flexible spacer, suggest it is a more flexible material, which could be advantageous in applications requiring less rigidity, such as in certain drug delivery matrices or specialty films.

In contrast, Poly(4-hydroxybenzoate) offers superior thermal stability but lacks processability and is likely brittle, limiting its applications. PBT remains a robust benchmark with well-rounded thermal and mechanical properties suitable for a wide array of engineering applications.

The choice of monomer will ultimately depend on the specific performance requirements of the final application. This compound is a promising candidate for developing novel polyesters where a balance of aromatic character and chain flexibility is desired. Further research into the mechanical properties and degradation kinetics of Poly(4-oxybutenoxy benzoate) is warranted to fully elucidate its potential.

A Comparative Guide to the Analytical Cross-Validation of Alkyl 4-Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for key alkyl 4-hydroxybenzoates, which are widely used as preservatives in pharmaceuticals, cosmetics, and food products. Due to the lack of publicly available analytical data for Ethyl 4-(4-hydroxybutoxy)benzoate, this guide focuses on readily available and structurally similar alternatives: Methyl 4-hydroxybenzoate , Ethyl 4-hydroxybenzoate , and Butyl 4-hydroxybenzoate . The presented data and methodologies offer a robust framework for the quality control and characterization of these compounds and provide a basis for the predicted analytical characteristics of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the key analytical data for the selected alkyl 4-hydroxybenzoates, facilitating a clear comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ortho to -OH)Aromatic Protons (ortho to -COOR)Alkyl Chain ProtonsHydroxyl ProtonSolvent
Methyl 4-hydroxybenzoate ~6.8-6.9 (d, 2H)~7.8-7.9 (d, 2H)~3.8 (s, 3H, -OCH₃)VariableDMSO-d₆[1]
Ethyl 4-hydroxybenzoate ~6.8-7.0 (d, 2H)~7.9-8.0 (d, 2H)~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)VariableCDCl₃[2]
Butyl 4-hydroxybenzoate ~6.9 (d, 2H)~7.9 (d, 2H)~4.3 (t, 2H, -OCH₂-), ~1.7 (m, 2H, -OCH₂CH₂-), ~1.4 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₃)VariableCDCl₃[3]
Predicted: This compound ~6.9 (d, 2H)~7.9 (d, 2H)~4.3 (t, 2H, -COOCH₂-), ~4.1 (t, 2H, Ar-OCH₂-), ~3.7 (t, 2H, -CH₂OH), ~1.8-2.0 (m, 4H, -CH₂CH₂CH₂CH₂-)VariableCDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OC-OH (Aromatic)Quaternary Aromatic CAromatic CHAlkyl Chain CarbonsSolvent
Methyl 4-hydroxybenzoate ~168.7~163.6~122.2~132.8, ~116.2~52.3 (-OCH₃)Methanol-d₄[4]
Ethyl 4-hydroxybenzoate ~166.0~160.0~122.2~132.0, ~115.4~61.2 (-OCH₂-), ~14.3 (-CH₃)CDCl₃[2]
Butyl 4-hydroxybenzoate ~166.8~160.0~122.5~131.8, ~115.2~64.8 (-OCH₂-), ~30.8 (-CH₂-), ~19.3 (-CH₂-), ~13.8 (-CH₃)CDCl₃[3]
Predicted: This compound ~166.5~163.0~123.0~131.5, ~114.5~68.0 (Ar-OCH₂-), ~64.5 (-COOCH₂-), ~62.5 (-CH₂OH), ~29.0 (-CH₂-), ~25.5 (-CH₂-)CDCl₃

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (Phenol)C=O Stretch (Ester)C-O Stretch (Ester)Aromatic C=C Stretch
Methyl 4-hydroxybenzoate ~3350 (broad)~1680~1280, ~1170~1610, ~1590
Ethyl 4-hydroxybenzoate ~3350 (broad)~1680~1280, ~1170~1610, ~1590
Butyl 4-hydroxybenzoate ~3350 (broad)~1680~1280, ~1170~1610, ~1590
Predicted: This compound ~3350 (broad, overlapping with alcohol O-H)~1680~1280, ~1170~1610, ~1590

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Methyl 4-hydroxybenzoate 152121, 93, 65
Ethyl 4-hydroxybenzoate 166138, 121, 93, 65
Butyl 4-hydroxybenzoate 194138, 121, 93, 65[5]
Predicted: This compound 224167, 138, 121, 93, 65

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize the alkyl 4-hydroxybenzoates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A benchtop FTIR spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before scanning the sample.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • GC-MS (for volatile compounds):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless.

    • Temperature Program: A temperature gradient to ensure separation of components (e.g., initial temperature of 50°C, ramped to 250°C).

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • LC-MS (for less volatile compounds):

    • LC Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.

    • MS Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Range: m/z 50-500.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analytical cross-validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_validation Data Cross-Validation Sample Alkyl 4-hydroxybenzoate Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet GC_LC_Prep Dilution for GC/LC-MS Sample->GC_LC_Prep NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy KBr_Pellet->FTIR MS Mass Spectrometry (GC-MS or LC-MS) GC_LC_Prep->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment Comparative_Analysis Comparative Analysis with Reference Spectra Structure_Confirmation->Comparative_Analysis Purity_Assessment->Comparative_Analysis

Caption: Experimental Workflow for Analytical Characterization.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Analytical Data cluster_interpretation Structural Interpretation Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Connectivity Atom Connectivity NMR_Data->Connectivity Functional_Groups Functional Groups (-OH, Ester, Ether, Aromatic) IR_Data->Functional_Groups Molecular_Formula Molecular Formula & Weight MS_Data->Molecular_Formula Functional_Groups->Compound Connectivity->Compound Molecular_Formula->Compound

Caption: Logical Relationship of Analytical Data to Structure.

References

Benchmarking Ethyl 4-(4-hydroxybutoxy)benzoate: A Comparative Guide to Commercial Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 4-(4-hydroxybutoxy)benzoate against two widely used commercial liquid crystal precursors: 4-Cyano-4'-pentylbiphenyl (5CB) and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). Due to the limited availability of direct experimental data on the mesomorphic properties of this compound, this comparison is based on the properties of structurally similar alkoxybenzoate derivatives and serves as a predictive benchmark.

Executive Summary

This compound is a benzoate derivative with a flexible hydroxybutoxy tail. Based on literature on similar alkoxybenzoate compounds, it is hypothesized that this molecule may exhibit a smectic liquid crystal phase.[1] This guide will therefore compare its predicted smectic properties against the well-established nematic properties of 5CB and MBBA. 5CB is a staple in the display industry known for its stable nematic phase at room temperature and positive dielectric anisotropy.[2][3] MBBA is another classic nematic liquid crystal, notable for its negative dielectric anisotropy.[1][4] This comparative analysis will cover key performance indicators including transition temperatures, mesophase behavior, and electro-optical properties.

Data Presentation: Comparative Analysis of Liquid Crystal Precursors

The following tables summarize the key physical and electro-optical properties of the three compounds.

Table 1: Physical Properties and Mesophase Behavior

PropertyThis compound (Hypothesized)4-Cyano-4'-pentylbiphenyl (5CB)N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)
Chemical Structure HOC₄H₈O-C₆H₄-COOC₂H₅C₅H₁₁-C₆H₄-C₆H₄-CNCH₃O-C₆H₄-CH=N-C₆H₄-C₄H₉
Molar Mass ( g/mol ) ~238.28249.36267.37
Mesophase Type Smectic (predicted)NematicNematic
Melting Point (°C) Data not available22.5[5]22[6]
Clearing Point (°C) Data not available35.0[5]48[6]
Mesophase Range (°C) Data not available12.526

Table 2: Electro-Optical Properties

PropertyThis compound (Hypothesized)4-Cyano-4'-pentylbiphenyl (5CB)N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)
Dielectric Anisotropy (Δε) Data not available (likely small and could be positive or negative)+10.0 to +11.5 (Positive)[2][7]-0.54 to -0.75 (Negative)[4][8]
Birefringence (Δn) Data not available~0.18[3]Data varies
Response Time (ms) Likely slower than nematics (>10 ms)[7]~5-10[7]~44 (can be reduced with dopants)
Viscosity Higher than nematics[5]Lower than smecticsLower than smectics

Experimental Protocols

Detailed methodologies for characterizing the liquid crystalline properties of these precursors are outlined below.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process:

  • Williamson Ether Synthesis: 4-hydroxybenzoic acid is reacted with 4-bromobutanol in the presence of a base (e.g., potassium carbonate) to form 4-(4-hydroxybutoxy)benzoic acid.

  • Fischer Esterification: The resulting acid is then esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield this compound.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification A 4-hydroxybenzoic acid D Reaction in Solvent (e.g., Acetone) A->D B 4-bromobutanol B->D C Base (e.g., K2CO3) C->D E 4-(4-hydroxybutoxy)benzoic acid D->E H Reaction under Reflux E->H F Ethanol F->H G Acid Catalyst (e.g., H2SO4) G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Characterization of Mesophase and Transition Temperatures

The liquid crystalline phases and transition temperatures are determined using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

  • Polarized Optical Microscopy (POM): A small sample of the compound is placed on a microscope slide and heated on a hot stage. The sample is observed between crossed polarizers. Anisotropic liquid crystal phases will be birefringent and appear bright with characteristic textures, while the isotropic liquid phase will appear dark. The temperatures at which transitions between different phases occur are recorded.

  • Differential Scanning Calorimetry (DSC): A small, weighed sample is placed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles). The heat flow to or from the sample is measured relative to a reference. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram, allowing for the precise determination of transition temperatures and enthalpies.

CharacterizationWorkflow start Sample Preparation pom Polarized Optical Microscopy (POM) start->pom dsc Differential Scanning Calorimetry (DSC) start->dsc pom_observe Observe Textures Identify Mesophase Type pom->pom_observe dsc_measure Measure Heat Flow Determine Transition Temperatures dsc->dsc_measure analysis Data Analysis and Comparison pom_observe->analysis dsc_measure->analysis

Caption: Workflow for mesophase characterization.

Measurement of Electro-Optical Properties

The electro-optical properties, such as dielectric anisotropy and response time, are measured using a liquid crystal cell.

  • Cell Preparation: The liquid crystal material is introduced into a cell composed of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer. The alignment layer directs the orientation of the liquid crystal molecules.

  • Dielectric Anisotropy (Δε): The capacitance of the liquid crystal cell is measured with and without an applied electric field, both parallel and perpendicular to the director of the liquid crystal. The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (Δε = ε∥ - ε⊥).

  • Response Time: A voltage is applied to the cell to switch the liquid crystal molecules from one orientation to another. The change in light transmission through the cell between crossed polarizers is monitored with a photodetector. The rise time (time to switch from 10% to 90% transmission) and decay time (time to switch from 90% to 10% transmission) are measured.

ElectroOpticalMeasurement cluster_setup Experimental Setup cluster_measurement Measurement Steps cell Liquid Crystal Cell polarizers Crossed Polarizers cell->polarizers apply_voltage Apply Voltage to Cell cell->apply_voltage polarizers->cell detector Photodetector polarizers->detector light_source Light Source light_source->polarizers measure_transmission Measure Light Transmission detector->measure_transmission voltage_source Voltage Source voltage_source->cell analyze_response Analyze Rise and Decay Times measure_transmission->analyze_response

Caption: Measurement of electro-optical response time.

Conclusion

References

A Comparative Guide to Alternatives for Ethyl 4-(4-hydroxybutoxy)benzoate in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of calamitic (rod-shaped) liquid crystals, Ethyl 4-(4-hydroxybutoxy)benzoate serves as a crucial building block, providing a semi-flexible spacer and a reactive hydroxyl group for further elaboration. A primary synthetic route involving this compound is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This guide provides a comparative analysis of this compound with viable alternatives, focusing on a representative synthetic route: the coupling with 4-cyano-4'-hydroxybiphenyl to produce a well-known liquid crystal scaffold.

This comparison will explore alternatives that vary in the length of the aliphatic spacer, specifically Ethyl 4-(2-hydroxyethoxy)benzoate (shorter spacer) and Ethyl 4-(6-hydroxyhexyloxy)benzoate (longer spacer). The selection of the spacer is critical as it significantly influences the mesomorphic properties, such as the clearing point and the type of liquid crystal phase, of the final molecule.

Structural Comparison of Precursors

The primary difference between the parent compound and its alternatives lies in the length of the -(CH₂)n- alkyl chain, which directly impacts the molecule's flexibility and aspect ratio.

Compound NameChemical StructureMolecular Weight ( g/mol )Chain Length (n)
Ethyl 4-(2-hydroxyethoxy)benzoate226.242
This compound 254.29 4
Ethyl 4-(6-hydroxyhexyloxy)benzoate282.356

Synthetic Route Overview: Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and efficient method for preparing the target liquid crystal molecule.[1][2] The reaction proceeds via an S\N2 mechanism where the alkoxide, generated in-situ from the hydroxyl group of the benzoate derivative and a base, attacks the electrophilic carbon of an alkyl halide.[3][4][5] In this representative synthesis, the benzoate derivative is coupled with 4'-bromo-4-cyanobiphenyl.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Ethyl 4-(n-hydroxyalkoxy)benzoate (n=2, 4, 6) P1 In-situ alkoxide formation A->P1 B 4'-Bromo-4-cyanobiphenyl P2 SN2 Nucleophilic Attack B->P2 C Base (e.g., K2CO3) C->P1 D Solvent (e.g., Acetone) D->P2 P1->P2 Alkoxide P3 Workup and Purification P2->P3 Product Target Liquid Crystal (Ethyl 4-((4'-(4-cyanobiphenyl))oxy)alkoxy)benzoate P3->Product Byproduct Salt (e.g., KBr) P3->Byproduct G cluster_0 Inputs cluster_1 Key Intermediates cluster_2 Outputs Benzoate Ethyl 4-(n-hydroxyalkoxy)benzoate -OH group Alkoxide Benzoate Alkoxide Nucleophilic O- Benzoate->Alkoxide Deprotonation Biphenyl 4'-Bromo-4-cyanobiphenyl -Br leaving group Product Target Liquid Crystal Ether Linkage Biphenyl->Product SN2 Substitution Base K2CO3 Base->Alkoxide Alkoxide->Product SN2 Substitution

References

Verifying the Molecular Weight of Ethyl 4-(4-hydroxybutoxy)benzoate and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in drug development and chemical synthesis, precise confirmation of molecular weight is a critical step in compound identification and characterization. This guide provides a comparative analysis of the molecular weight of Ethyl 4-(4-hydroxybutoxy)benzoate and its related derivatives, supported by theoretical calculations and a standardized experimental protocol for verification.

Comparison of Molecular Weights

The table below summarizes the calculated molecular weights of this compound and several of its key derivatives. These values are fundamental for the accurate interpretation of mass spectrometry data and for ensuring the purity of synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Ethyl 4-hydroxybenzoateC₉H₁₀O₃166.17[1][2]
Ethyl 4-(hydroxymethyl)benzoateC₁₀H₁₂O₃180.20[3]
This compound C₁₃H₁₈O₄ 238.28
Ethyl 4-(4-bromobutoxy)benzoateC₁₃H₁₇BrO₃301.18[4]

Experimental Protocol: Molecular Weight Confirmation via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This protocol outlines the general procedure for confirming the molecular weight of small organic molecules like this compound and its derivatives.

Objective: To experimentally verify the molecular weight of the synthesized compound.

Materials:

  • Analyte (e.g., this compound)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Syringe and infusion pump or liquid chromatography system

  • Calibration standard

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the analyte in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurement.

  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

    • Ionize the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

  • Mass Analysis:

    • The ionized molecules are transferred to the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Data Acquisition:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • The peak corresponding to the molecular ion ([M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode) is identified.

  • Data Analysis:

    • Determine the experimental molecular weight from the m/z of the molecular ion peak.

    • Compare the experimental molecular weight with the theoretical molecular weight to confirm the identity of the compound. The molecular ion peak is the peak with the largest m/z value.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental confirmation of molecular weight using mass spectrometry.

MolecularWeightConfirmation cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolution Dissolve Analyte Filtration Filter Sample Dissolution->Filtration Ionization Ionization (ESI) Filtration->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum IdentifyPeak Identify Molecular Ion Peak Spectrum->IdentifyPeak Compare Compare Experimental vs. Theoretical MW IdentifyPeak->Compare Confirmation Confirmation Compare->Confirmation

Caption: Workflow for Molecular Weight Confirmation.

References

A Comparative Guide to Ethyl 4-(4-hydroxybutoxy)benzoate and its Alternatives for Material Science Applications

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Assessment of Performance and Properties for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-hydroxybutoxy)benzoate is a molecule with potential applications in material science, particularly as a modifier for polymers. Its structure, featuring a rigid benzoate core, a flexible butoxy spacer, and a terminal hydroxyl group, suggests it could influence properties such as thermal stability, mechanical strength, and surface characteristics. However, a comprehensive review of existing scientific literature reveals a significant lack of direct experimental data on this compound.

This guide, therefore, provides a comparative assessment based on the well-characterized and structurally related compound, Ethyl 4-hydroxybenzoate (also known as Ethylparaben). By examining the known effects of Ethyl 4-hydroxybenzoate and analyzing the influence of structural modifications—specifically the extension of the ester group to a 4-hydroxybutoxy chain—we can project the potential impact of this compound on material properties. This analysis is supplemented by a comparison with established alternatives, offering a predictive overview for researchers in materials science and drug development.

Anticipated Structure-Property Relationships

The introduction of a 4-hydroxybutoxy group in place of the ethyl group in Ethyl 4-hydroxybenzoate is expected to bring about several key changes in how the molecule interacts with a polymer matrix:

  • Increased Flexibility: The longer, more flexible butoxy chain is likely to increase the plasticizing effect of the additive, potentially leading to a lower glass transition temperature (Tg) and increased ductility of the host polymer.

  • Enhanced Hydrophilicity and Reactivity: The terminal hydroxyl group introduces a reactive site and increases the molecule's polarity. This can lead to improved adhesion to polar substrates, increased moisture absorption, and the potential for covalent bonding into the polymer network, which could enhance permanence and reduce leaching.[1]

  • Intermolecular Bonding: The hydroxyl group can form hydrogen bonds, which may lead to an increase in intermolecular forces within the polymer matrix, potentially affecting mechanical properties such as tensile strength and modulus.[1]

Comparative Analysis: Material Properties

To provide a quantitative comparison, this guide presents data for Ethyl 4-hydroxybenzoate and common alternative material additives. The projected properties of this compound are based on theoretical structure-property relationships.

Material PropertyEthyl 4-hydroxybenzoate (Experimental Data)This compound (Projected)Alternative 1: MethylparabenAlternative 2: PropylparabenAlternative 3: Bisphenol A (as a monomer)
Molecular Weight ( g/mol ) 166.17[2]224.25152.15180.20228.29
Melting Point (°C) 115 - 118[3]Lower than Ethyl 4-hydroxybenzoate125 - 12895 - 98158 - 159
Solubility in Water Slightly soluble[4]Moderately solubleSlightly solubleVery slightly solubleInsoluble
Antimicrobial Activity Effective against molds and yeasts, less so against bacteria.[5]Potentially similar or slightly reduced due to increased molecular size.Similar to EthylparabenHigher than Ethylparaben against some microbes.[6]Not typically used as an antimicrobial in materials.
Plasticizing Effect ModerateHighLowModerate to HighNot used as a plasticizer.
Thermal Stability (as an additive) Stable under typical processing conditions.[2]Potentially lower due to the flexible chain.HighHighHigh (as part of a polymer backbone).

Experimental Protocols

To empirically validate the projected properties of this compound and compare it with alternatives, the following experimental methodologies are recommended:

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers modified with the target compounds.

  • Protocol:

    • Prepare polymer-additive blends by melt mixing or solution casting. A typical concentration range would be 1-10% w/w of the additive.

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected melting point under a nitrogen atmosphere to erase thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) to record the thermal transitions.

    • The Tg is determined as the midpoint of the transition in the heat flow curve.

Mechanical Testing: Tensile Testing (ASTM D638)
  • Objective: To evaluate the effect of the additives on the tensile strength, Young's modulus, and elongation at break of a polymer.

  • Protocol:

    • Prepare dog-bone shaped specimens of the polymer blends using injection molding or by cutting from compression-molded sheets.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours.

    • Conduct the tensile test using a universal testing machine at a constant crosshead speed.

    • Record the load and displacement data to generate a stress-strain curve.

    • Calculate tensile strength, Young's modulus, and elongation at break from the curve.

Antimicrobial Efficacy Test: Agar Diffusion Test
  • Objective: To assess the ability of the modified materials to inhibit the growth of microorganisms.

  • Protocol:

    • Prepare agar plates inoculated with a standard strain of bacteria (e.g., Staphylococcus aureus) or fungi (e.g., Aspergillus niger).

    • Place small, uniform discs of the polymer-additive blend onto the surface of the agar.

    • Incubate the plates under conditions suitable for microbial growth.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.

Visualizing Synthesis and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the hypothetical synthesis of this compound and a typical workflow for assessing its impact on material properties.

Synthesis_of_Ethyl_4_4_hydroxybutoxy_benzoate cluster_reactants Reactants cluster_process Process cluster_products Products Ethyl_4_hydroxybenzoate Ethyl 4-hydroxybenzoate Transesterification Transesterification (Acid or Base Catalyst) Ethyl_4_hydroxybenzoate->Transesterification 1_4_Butanediol 1,4-Butanediol 1_4_Butanediol->Transesterification Target_Molecule This compound Transesterification->Target_Molecule Ethanol Ethanol (byproduct) Transesterification->Ethanol Material_Property_Assessment_Workflow cluster_preparation Sample Preparation cluster_testing Material Characterization cluster_analysis Data Analysis and Comparison Polymer_Selection Select Base Polymer Additive_Blending Blend Polymer with Additives (e.g., Ethyl 4-hydroxybenzoate, Alternatives) Polymer_Selection->Additive_Blending Specimen_Fabrication Fabricate Test Specimens (e.g., Films, Tensile Bars) Additive_Blending->Specimen_Fabrication Thermal_Analysis Thermal Analysis (DSC, TGA) Specimen_Fabrication->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Impact) Specimen_Fabrication->Mechanical_Testing Antimicrobial_Assay Antimicrobial Assay (Agar Diffusion) Specimen_Fabrication->Antimicrobial_Assay Data_Collection Collect Quantitative Data Thermal_Analysis->Data_Collection Mechanical_Testing->Data_Collection Antimicrobial_Assay->Data_Collection Comparative_Analysis Compare Performance Metrics Data_Collection->Comparative_Analysis Conclusion Draw Conclusions on Structure-Property Relationships Comparative_Analysis->Conclusion

References

Replicating published synthesis methods for Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of two plausible synthetic routes for Ethyl 4-(4-hydroxybutoxy)benzoate, a benzoate ester with potential applications in various fields. The comparison is based on established chemical transformations, with detailed experimental protocols and quantitative data to aid in the selection of the most suitable method.

Synthetic Routes Overview

Two primary synthetic strategies are considered for the preparation of this compound. Both routes employ well-established reactions: Fischer esterification and Williamson ether synthesis. The key difference lies in the sequence of these two critical steps.

Route 1 involves an initial Fischer esterification of 4-hydroxybenzoic acid to form the intermediate ethyl 4-hydroxybenzoate, followed by a Williamson ether synthesis to introduce the 4-hydroxybutoxy side chain.

Route 2 reverses this sequence, starting with the Williamson ether synthesis to attach the 4-hydroxybutoxy group to 4-hydroxybenzoic acid, followed by the Fischer esterification of the resulting carboxylic acid.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthetic route, based on typical yields and reaction conditions reported in the literature for analogous transformations.

ParameterRoute 1: Esterification FirstRoute 2: Etherification First
Step 1 Reaction Fischer EsterificationWilliamson Ether Synthesis
Step 1 Reactants 4-hydroxybenzoic acid, Ethanol4-hydroxybenzoic acid, 1,4-Dibromobutane
Step 1 Catalyst/Base Sulfuric AcidPotassium Carbonate
Step 1 Solvent Ethanol (reagent and solvent)Acetone
Step 1 Typical Yield ~95%[1]High (specific data for this reaction is not readily available, but analogous reactions suggest high yields)
Step 2 Reaction Williamson Ether SynthesisFischer Esterification
Step 2 Reactants Ethyl 4-hydroxybenzoate, 1,4-Dibromobutane4-(4-hydroxybutoxy)benzoic acid, Ethanol
Step 2 Catalyst/Base Potassium CarbonateSulfuric Acid
Step 2 Solvent AcetoneEthanol (reagent and solvent)
Step 2 Typical Yield High (specific data for this reaction is not readily available, but analogous reactions suggest high yields)~95% (assumed based on typical Fischer esterifications)[1]
Overall Estimated Yield HighHigh
Purification Chromatography, RecrystallizationChromatography, Recrystallization

Experimental Protocols

Detailed methodologies for each key experimental step are provided below.

Route 1: Esterification Followed by Etherification

Step 1a: Synthesis of Ethyl 4-hydroxybenzoate (Fischer Esterification)

  • Reactants:

    • 4-hydroxybenzoic acid

    • Anhydrous Ethanol

    • Concentrated Sulfuric Acid

  • Procedure:

    • To a solution of 4-hydroxybenzoic acid in a large excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-hydroxybenzoate.

    • Purify the product by recrystallization or column chromatography.

Step 1b: Synthesis of this compound (Williamson Ether Synthesis)

  • Reactants:

    • Ethyl 4-hydroxybenzoate

    • 1,4-Dibromobutane

    • Potassium Carbonate

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate in acetone.

    • Add potassium carbonate to the solution, followed by the dropwise addition of 1,4-dibromobutane.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

    • After the reaction is complete, filter off the potassium carbonate and evaporate the acetone.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, which may contain some of the bis-substituted product, is then purified by column chromatography to isolate the desired this compound.

Route 2: Etherification Followed by Esterification

Step 2a: Synthesis of 4-(4-hydroxybutoxy)benzoic acid (Williamson Ether Synthesis)

  • Reactants:

    • 4-hydroxybenzoic acid

    • 1,4-Dibromobutane

    • Potassium Carbonate

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in a suitable solvent such as acetone or DMF.

    • Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

    • Add 1,4-dibromobutane to the reaction mixture and heat to reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, filter the mixture to remove the inorganic salts.

    • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with water, and dry to yield 4-(4-hydroxybutoxy)benzoic acid. Further purification can be achieved by recrystallization.

Step 2b: Synthesis of this compound (Fischer Esterification)

  • Reactants:

    • 4-(4-hydroxybutoxy)benzoic acid

    • Anhydrous Ethanol

    • Concentrated Sulfuric Acid

  • Procedure:

    • Dissolve 4-(4-hydroxybutoxy)benzoic acid in a large excess of anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Work-up the reaction as described in Step 1a: remove excess ethanol, dissolve in ethyl acetate, wash with sodium bicarbonate solution and brine, dry, and concentrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The logical flow of the two synthetic routes can be visualized as follows:

Synthesis_Routes cluster_route1 Route 1: Esterification First cluster_route2 Route 2: Etherification First R1_Start 4-Hydroxybenzoic Acid R1_Inter Ethyl 4-hydroxybenzoate R1_Start->R1_Inter Fischer Esterification R1_Final This compound R1_Inter->R1_Final Williamson Ether Synthesis R2_Start 4-Hydroxybenzoic Acid R2_Inter 4-(4-hydroxybutoxy)benzoic acid R2_Start->R2_Inter Williamson Ether Synthesis R2_Final This compound R2_Inter->R2_Final Fischer Esterification

Caption: Comparison of two synthetic routes to this compound.

Conclusion

Both Route 1 and Route 2 offer viable pathways for the synthesis of this compound. The choice between the two may depend on several factors:

  • Starting Material Availability: Both routes start from the readily available 4-hydroxybenzoic acid.

  • Intermediate Solubility and Purification: The solubility and ease of purification of the intermediates (Ethyl 4-hydroxybenzoate vs. 4-(4-hydroxybutoxy)benzoic acid) might influence the choice. Ethyl 4-hydroxybenzoate is generally a solid that can be purified by recrystallization. The ether-acid intermediate in Route 2 might also be a solid, but its purification might require different conditions.

  • Potential for Side Reactions: In Route 1, the Williamson ether synthesis step could potentially lead to a bis-alkylation product where two molecules of ethyl 4-hydroxybenzoate react with one molecule of 1,4-dibromobutane. Careful control of stoichiometry is necessary to minimize this. In Route 2, the initial Williamson ether synthesis on the difunctional 4-hydroxybenzoic acid could potentially lead to polymerization if both the hydroxyl and carboxyl groups react under certain conditions, although the carboxylate is a much weaker nucleophile than the phenoxide.

Ultimately, the optimal route may need to be determined empirically in the laboratory, taking into account the specific resources and expertise available. This guide provides a solid foundation for undertaking the synthesis of this compound by outlining the key steps and providing detailed, adaptable protocols.

References

Safety Operating Guide

Prudent Disposal of Ethyl 4-(4-hydroxybutoxy)benzoate: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-(4-hydroxybutoxy)benzoate was not found in the initial search. The following guidelines are based on information for structurally related compounds and general principles of laboratory chemical waste disposal. It is imperative to obtain the specific SDS from the manufacturer or supplier for complete and accurate safety and disposal information.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling compounds such as this compound, adherence to established disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, based on general safety principles.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4] In the event of a spill, it should be contained and collected using an inert absorbent material.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification: The first step is to classify the waste material. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2][5] This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department and the specific SDS for this compound.

  • Containerization: Use a dedicated, properly labeled, and sealed waste container for the collection of this compound waste. The container should be compatible with the chemical and clearly marked with the full chemical name and any relevant hazard warnings. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not discharge chemical waste into drains or sewers.[2][6]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of related compounds, which can be useful for preliminary safety and handling assessments.

PropertyValue (for related compounds)Source
Ethyl Benzoate
Boiling Point212 °C / 414 °F[1]
Density1.045 g/cm³ (at 25 °C / 77 °F)[1]
Ethyl 4-hydroxybenzoate
Melting Point115 - 118 °C / 239 - 244.4 °F[2][7]
Boiling Point297 - 298 °C / 566.6 - 568.4 °F[2][7]
Autoignition Temperature495 °C / 923 °F[2][7]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, applicable to compounds like this compound.

cluster_0 Phase 1: Preparation & Collection cluster_1 Phase 2: Storage & Segregation cluster_2 Phase 3: Disposal & Documentation A Identify Waste & Consult SDS B Select Appropriate PPE A->B C Label & Prepare Waste Container B->C D Collect Chemical Waste C->D E Seal Container Securely D->E F Store in Designated Area E->F G Segregate from Incompatible Waste F->G H Contact EHS for Pickup G->H I Complete Waste Disposal Manifest H->I J Transfer to Authorized Personnel I->J

References

Essential Safety and Logistics for Handling Ethyl 4-(4-hydroxybutoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-(4-hydroxybutoxy)benzoate was not located. The following guidance is based on the safety data for the structurally similar compound, Ethyl 4-hydroxybenzoate. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety (EHS) department for specific guidance.

This document provides essential procedural guidance for the safe handling and disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard profile of a similar compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166[1]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Consult glove manufacturer's compatibility data
Body Laboratory coat or other protective clothing to prevent skin exposure[1][2]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when ventilation is inadequate or if dust/aerosols are generated[1][2]

Chemical Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]

  • An eyewash station and safety shower must be readily accessible in the work area.[1][3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: Avoid generating dust or aerosols. If the compound is a solid, handle it as a powder.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][4] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2][5]

  • Keep the container tightly closed when not in use.[1][2][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for disposal. For liquid spills, use an inert absorbent material.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Personal Protection: Emergency responders should wear appropriate PPE, including respiratory protection if necessary.[2]

Waste Disposal:

  • All waste containing this compound should be considered hazardous waste.[7]

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4][7] Do not allow the chemical to enter drains or waterways.[4][7]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 handle1 Weigh/Measure Chemical prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 disp1 Collect Waste in Labeled Container handle2->disp1 clean2 Remove and Store PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp2 Store Waste in Designated Area clean3->disp2 disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-hydroxybutoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-hydroxybutoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.